Xylobiose
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRKWHRVIAKLP-RSZZQXBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905097 | |
| Record name | Xylobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6860-47-5 | |
| Record name | Xylobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6860-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLOBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Core Properties of Beta-1,4-Xylobiose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental chemical, physical, and biological characteristics of beta-1,4-xylobiose, a disaccharide of significant interest in the fields of biotechnology, nutrition, and pharmacology. This technical guide provides a comprehensive overview of its core properties, supported by experimental data, detailed methodologies, and visual representations of its key signaling and metabolic pathways.
Core Physicochemical and Biochemical Properties
Beta-1,4-xylobiose is a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond. Its fundamental properties are summarized below, providing a quantitative basis for its application in research and development.
Table 1: Physicochemical Properties of Beta-1,4-Xylobiose
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₉ | [1] |
| Molar Mass | 282.24 g/mol | [2] |
| Solubility | Soluble in Water; Soluble in DMSO (100 mg/mL) | [3][4] |
| Physical State | Crystalline solid (at standard conditions) | [5] |
Table 2: Biochemical and Enzymatic Properties of Beta-1,4-Xylobiose
| Parameter | Enzyme/System | Value | Reference |
| Enzymatic Hydrolysis | Primarily by β-xylosidases | - | [6] |
| Km | β-xylosidase (from Thermoanaerobacterium sp.) | 3.3 ± 0.7 mM | [7] |
| kcat | β-xylosidase (from Thermoanaerobacterium sp.) | 2.7 ± 0.4 s⁻¹ | [7] |
| kcat/Km | β-xylosidase (from Thermoanaerobacterium sp.) | 0.82 ± 0.21 mM⁻¹·s⁻¹ | [7] |
| Km | β-xylosidase (Xln-DT) | 0.93 mM | [8] |
| Vmax | β-xylosidase (Xln-DT) | 714.29 U/mg | [8] |
| Km | β-xylosidase (from Pseudozyma hubeiensis) | 0.537 mM | [9] |
| Vmax | β-xylosidase (from Pseudozyma hubeiensis) | 314 µmol min⁻¹ mg⁻¹ | [9] |
| Km | β-xylosidase (from horse manure compost) | 5.3 mM | [10] |
| Vmax | β-xylosidase (from horse manure compost) | 122 U/mg | [10] |
| Km | β-xylosidase (from Weissella sp.) | - | [11] |
| kcat | β-xylosidase (from Weissella sp.) | 907 s⁻¹ | [11] |
| Prebiotic Activity | Promotes growth of beneficial gut bacteria (e.g., Bifidobacterium, Lactobacillus) | - | [12][13] |
Key Signaling and Metabolic Pathways
Beta-1,4-xylobiose exerts its biological effects through the modulation of specific signaling and metabolic pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of beta-1,4-xylobiose.
Production of Beta-1,4-Xylobiose via Enzymatic Hydrolysis of Xylan
This protocol describes the laboratory-scale production of this compound from a commercially available xylan source using endo-1,4-β-xylanase.
-
Materials:
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Beechwood xylan (or other suitable xylan source)
-
Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma reesei)
-
Sodium acetate buffer (50 mM, pH 5.0)
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3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification
-
Xylose standard solution
-
Deionized water
-
Heating block or water bath
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 2% (w/v) suspension of beechwood xylan in 50 mM sodium acetate buffer (pH 5.0).
-
Pre-incubate the xylan suspension at 50°C for 15 minutes to ensure complete hydration.
-
Add endo-1,4-β-xylanase to the xylan suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of xylan is recommended.
-
Incubate the reaction mixture at 50°C with gentle agitation for a defined period (e.g., 4, 8, 12, 24 hours). Time course experiments are recommended to determine the optimal hydrolysis time for maximizing this compound yield while minimizing the production of xylose.
-
Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet any insoluble xylan.
-
The supernatant, containing xylooligosaccharides including this compound, can be collected for purification and analysis.
-
Quantify the total reducing sugars in the hydrolysate using the DNS method against a xylose standard curve to monitor the progress of hydrolysis.[14]
-
Purification of Beta-1,4-Xylobiose by Size-Exclusion Chromatography
This protocol outlines the purification of this compound from the enzymatic hydrolysate.
-
Materials:
-
Enzymatic hydrolysate containing this compound
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Deionized water (as the mobile phase)
-
Fraction collector
-
Refractive index (RI) detector or a method for analyzing sugar content in fractions (e.g., TLC, HPLC)
-
This compound standard
-
-
Procedure:
-
Equilibrate the size-exclusion chromatography column with deionized water at a constant flow rate.
-
Concentrate the enzymatic hydrolysate if necessary.
-
Load the concentrated hydrolysate onto the column.
-
Elute the sugars with deionized water at a constant flow rate.
-
Collect fractions using a fraction collector.
-
Monitor the elution profile using an in-line RI detector or by analyzing the sugar content of each fraction.
-
Identify the fractions containing pure this compound by comparing their retention time with that of a this compound standard.
-
Pool the fractions containing pure this compound and lyophilize to obtain a powdered sample.
-
Quantification of Beta-1,4-Xylobiose using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound.
-
Materials:
-
Purified this compound sample or hydrolysate
-
This compound standard solutions of known concentrations
-
HPLC system equipped with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87P)
-
Deionized water (HPLC grade) as the mobile phase
-
-
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.
-
Set up the HPLC system with the carbohydrate analysis column and RI detector.
-
Set the column temperature (e.g., 80-85°C) and mobile phase flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample containing this compound.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.[15][16]
-
Conclusion
Beta-1,4-xylobiose possesses a unique combination of physicochemical and biological properties that make it a molecule of great interest for various applications. Its prebiotic activity, coupled with its ability to modulate key signaling pathways involved in metabolic health and intestinal barrier function, underscores its potential as a functional food ingredient and a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising disaccharide.
References
- 1. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. A Novel Subfamily of Endo-β-1,4-Glucanases in Glycoside Hydrolase Family 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis [frontiersin.org]
- 9. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Characterization of a Novel Endo-β-1,4-Xylanase from Streptomyces sp. T7 and Its Application in Xylo-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Xylobiose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Disaccharide of D-xylose: Structure, Function, and Therapeutic Potential
Abstract
Xylobiose, a disaccharide composed of two D-xylose units linked by a β(1→4) glycosidic bond, is emerging as a molecule of significant interest in the fields of biotechnology, nutrition, and pharmacology.[1][2] Derived from the hydrolysis of xylan, a major component of plant hemicellulose, this compound exhibits a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, enzymatic synthesis and degradation, biological functions, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising disaccharide.
Introduction
This compound [(2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal] is the fundamental repeating unit of xylan, one of the most abundant polysaccharides in nature.[1][3] Its structure consists of two D-xylopyranose residues joined by a β-1,4-linkage.[3] While historically studied in the context of biomass degradation and biofuel production, recent research has illuminated its potential as a prebiotic, a modulator of intestinal barrier function, and an agent in metabolic regulation.[1][4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.
Chemical and Physical Properties
This compound is a white, crystalline, water-soluble solid.[2] Its chemical and physical properties are summarized in the table below, providing essential data for experimental design and application development.
| Property | Value | Reference |
| Molecular Formula | C10H18O9 | [1][3][6] |
| Molecular Weight | 282.24 g/mol | [1][3][6] |
| CAS Number | 6860-47-5 | [1][3][7] |
| Appearance | Off-white powder | [1] |
| Purity (typical) | ≥ 90% (HPLC) | [6] |
| Optical Rotation | [α]20D = -24° to -28° (c=10 in H2O) | [1] |
| Solubility | Soluble in water. Soluble in DMSO at 100 mg/mL (354.3 mM). | [2][8] |
Enzymatic Synthesis and Degradation
The controlled production and breakdown of this compound are primarily achieved through enzymatic processes, which are central to its industrial production and biological activity.
Enzymatic Synthesis
This compound is predominantly produced through the enzymatic hydrolysis of xylan, a complex hemicellulose. This process typically involves the action of endo-1,4-β-xylanases (EC 3.2.1.8), which randomly cleave the β-1,4-glycosidic bonds within the xylan backbone to yield xylo-oligosaccharides (XOS) of varying lengths, including this compound.[9][10] The selection of specific xylanases and reaction conditions allows for the targeted production of this compound.
A key aspect of enzymatic synthesis is the potential for transxylosylation , a reaction catalyzed by certain β-xylosidases where a xylosyl residue is transferred from this compound to an acceptor molecule, which can be another sugar or an alcohol.[11] This can be utilized to synthesize novel alkyl β-xylosides.[11]
Experimental Protocol: Enzymatic Production of this compound from Xylan
This protocol outlines a general procedure for the laboratory-scale production of this compound from a xylan source, such as birchwood or corncob xylan.
Materials:
-
Xylan source (e.g., birchwood xylan)
-
Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma viride)[12]
-
Phosphate buffer (50 mM, pH adjusted to the enzyme's optimum, typically pH 5.0-7.0)
-
Deionized water
-
Heating/stirring plate or shaking incubator
-
Centrifuge
-
Equipment for product purification (e.g., activated carbon column, chromatography system)
-
HPLC or TLC for product analysis
Procedure:
-
Substrate Preparation: Prepare a suspension of xylan (e.g., 5-10% w/v) in the phosphate buffer.[13] Heat and stir the suspension to ensure homogeneity.
-
Enzymatic Hydrolysis: Cool the xylan suspension to the optimal temperature for the selected xylanase (e.g., 50°C).[12][13] Add the xylanase at a predetermined enzyme loading (e.g., 100 U/g of substrate).[13]
-
Incubation: Incubate the reaction mixture with continuous agitation for a specified duration (e.g., 12-24 hours).[13] The reaction time can be optimized to maximize the yield of this compound.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[13][14]
-
Clarification: Centrifuge the hydrolysate to remove any insoluble solids.[13]
-
Purification: The supernatant containing this compound and other xylo-oligosaccharides can be purified. A common method involves activated carbon chromatography, where monosaccharides are washed away, and oligosaccharides are subsequently eluted with an ethanol gradient.[15] More advanced purification can be achieved using centrifugal partition chromatography (CPC) or other forms of liquid chromatography.[15][16]
-
Analysis: Analyze the purified fractions for this compound content and purity using HPLC with a suitable column (e.g., Aminex) and a refractive index detector, or by TLC.[13][14][17][18]
Enzymatic Degradation
The breakdown of this compound into its constituent D-xylose monomers is catalyzed by β-xylosidases (EC 3.2.1.37).[9][19] These enzymes cleave the β-1,4-glycosidic bond from the non-reducing end of this compound and other small xylo-oligosaccharides.[19] The activity of β-xylosidases is crucial in various biological systems for the complete utilization of xylan-derived sugars.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6860-47-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, >=90% (HPLC) | C10H18O9 | CID 5107731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6860-47-5 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 19. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Potential of Xylobiose: A Technical Guide for Researchers
An in-depth examination of the mechanisms and experimental validation of xylobiose as a modulator of gut microbiota and host health.
This technical guide provides a comprehensive overview of the preliminary investigations into the prebiotic potential of this compound, a disaccharide component of xylooligosaccharides (XOS). Synthesizing findings from recent in vitro and in vivo studies, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel prebiotics. The guide details the effects of this compound on gut microbial composition, the production of beneficial metabolites, and its influence on host signaling pathways.
Modulation of Gut Microbiota
This compound has demonstrated a significant capacity to selectively stimulate the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1][2][3] This bifidogenic effect is a hallmark of its prebiotic activity.[4] Composed of two xylose units linked by a β-1,4 glycosidic bond, this compound is resistant to digestion by human gastrointestinal enzymes, allowing it to reach the colon intact where it is fermented by specific members of the microbiota.[1][5]
Studies have shown that supplementation with xylooligosaccharides, with this compound as a primary component, leads to a notable increase in the abundance of these beneficial genera.[6][7] For instance, in vitro fermentation of XOS derived from birchwood xylan with pediatric fecal samples resulted in a significant increase in Bifidobacterium populations.[8] Similarly, in vivo studies in piglets have shown that dietary XOS supplementation significantly increased the abundance of Lactobacillus in both the ileum and cecum.[9] This selective proliferation of beneficial microbes contributes to the inhibition of pathogenic bacteria through competitive exclusion and the reduction of intestinal pH.[1]
Table 1: Effects of this compound/XOS on Gut Microbiota Composition
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| In vitro Fermentation | Human Fecal Inocula | 1% (w/v) XOS | 24 hours | Significant increase in Bifidobacterium and Lactobacillus populations. | [10] |
| In vitro Fermentation | Human Fecal Inocula | Not specified | 48 hours | Increase in Bacteroides and decrease in Proteobacteria. | [11][12] |
| In vivo | Weaned Piglets | 500 mg/kg XOS | 28 days | Significantly increased abundance of Lactobacillus in the ileum and cecum; decreased Clostridium sensu stricto 1, Escherichia-Shigella, and Terrisporobacter. | [9] |
| In vivo | High-Fat Diet Mice | Not specified | Not specified | Increased abundance of Bifidobacteria, Lachnospiraceae, and S24-7 bacteria. | [13] |
| Human Clinical Trial | Healthy Adults | 1.2 g/day XOS | 6 weeks | Significant increase in fecal Bifidobacterium spp. | [7] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][4][14] These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.[14][15] Acetate is the most abundant SCFA produced and serves as a substrate for other bacteria and an energy source for peripheral tissues.[16] Propionate is primarily metabolized in the liver and has been implicated in regulating gluconeogenesis and satiety. Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties.[17]
Several studies have quantified the production of SCFAs following XOS fermentation. An in vitro study using human fecal inocula demonstrated that XOS fermentation led to the highest production of butyrate compared to lactulose.[11][12] In vivo studies in piglets have shown that dietary supplementation with 500 mg/kg XOS significantly increased the total SCFA, propionate, and butyrate concentrations in the cecum.[9]
Table 2: Short-Chain Fatty Acid Production from this compound/XOS Fermentation
| Study Type | Substrate | Key Findings (Concentration) | Reference |
| In vitro Fermentation | XOS from Bacillus subtilis 3610 | Butyrate: 9.0 ± 0.6 mM (Donor 1), 10.5 ± 0.8 mM (Donor 2) | [11][12] |
| In vitro Fermentation | XOS from Barley Straw | Total SCFAs: 90.1 mM after 30 hours. | [15] |
| In vivo (Weaned Piglets) | 500 mg/kg XOS in diet | Significant increase in total SCFAs, propionate, and butyrate in the cecum. | [9] |
| In vivo (High-Fat Diet Mice) | XOS diet | Significantly higher cecum levels of acetic, propionic, and butyric acids compared to the high-fat diet group. | [13] |
| In vitro Fermentation | XOS from Bengal Gram Husk and Wheat Bran | Acetate was the major SCFA produced (75.4 to 100 mol%). | [16] |
Influence on Host Signaling Pathways
The beneficial effects of this compound extend beyond the gut lumen, influencing host cellular signaling pathways that regulate intestinal barrier integrity and immune function. The production of SCFAs, particularly butyrate, is a key mechanism through which this compound exerts these effects.
High levels of SCFAs have been shown to maintain the integrity of the gastrointestinal barrier by regulating cecal cell proliferation and apoptosis, and by encouraging goblet cell differentiation via the Notch and Wnt/β-catenin signaling pathways.[1] Butyrate, for example, can enhance the expression of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudin-1, thereby strengthening the intestinal barrier.[6] A compromised intestinal barrier is associated with increased permeability and the translocation of harmful substances like lipopolysaccharides (LPS), which can trigger inflammatory responses.
Furthermore, SCFAs can modulate immune responses by interacting with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A expressed on various immune cells. This interaction can lead to the suppression of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation, contributing to an anti-inflammatory environment in the gut.
References
- 1. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Prebiotic Xylo-Oligosaccharides Modulate the Gut Microbiome to Improve Innate Immunity and Gut Barrier Function and Enhance Performance in Piglets Experiencing Post-Weaning Diarrhoea [mdpi.com]
- 4. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Production, Characterization and Prebiotic Potential of Xylooligosaccharides Produced from Wheat Bran using Enterobacter hormaechei KS1 Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assessment of prebiotic properties of xylooligosaccharides produced by Bacillus subtilis 3610 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity [frontiersin.org]
An In-depth Technical Guide to Bacterial Xylobiose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of xylobiose metabolism in bacteria. It details the transport of this compound into the cell, its subsequent enzymatic breakdown, the metabolic fate of its constituent monomers, and the intricate regulatory networks that govern these processes. The content is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deep understanding of this critical area of microbial carbohydrate utilization.
This compound Transport: The Gateway to Metabolism
Bacteria have evolved specialized and highly efficient systems to capture xylo-oligosaccharides, such as this compound, from the environment. The predominant mechanism for this compound uptake is through ATP-binding cassette (ABC) transporters.[1][2] These multi-protein complexes utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane, even against a significant concentration gradient.[3][4]
A typical bacterial this compound ABC transporter system consists of three core components:
-
A Solute-Binding Protein (SBP): This periplasmic or membrane-anchored lipoprotein (in Gram-positive bacteria) serves as the initial, high-affinity receptor for this compound.[5][6]
-
Transmembrane Domains (TMDs): These proteins form a channel through the cytoplasmic membrane through which the substrate is translocated.[2]
-
Nucleotide-Binding Domains (NBDs): Located on the cytoplasmic side, these domains bind and hydrolyze ATP, providing the energy that drives conformational changes in the TMDs to facilitate transport.[2][3]
Notable examples include the BxlEFG system in Streptomyces thermoviolaceus and the XynEFG system in Geobacillus stearothermophilus, both of which are dedicated to the uptake of xylo-oligosaccharides.[5][7]
Visualizing the ABC Transport System
Caption: Workflow of a typical bacterial ABC transporter for this compound uptake.
Quantitative Data: Transporter Affinity
The affinity of the solute-binding protein for its substrate is a critical determinant of transport efficiency, especially in nutrient-limited environments. The BxlE protein from Streptomyces thermoviolaceus exhibits a particularly high affinity for this compound.
| Transporter Component | Bacterium | Substrate | Affinity (Kd) | Reference |
| BxlE (SBP) | Streptomyces thermoviolaceus | This compound | 8.75 x 10-9 M | [5][8] |
| BxlE (SBP) | Streptomyces thermoviolaceus | Xylotriose | 8.42 x 10-8 M | [5][8] |
| CebE (SBP) | Streptomyces scabies | Cellobiose | ~14 nM | [9] |
| CebE (SBP) | Streptomyces scabies | Cellotriose | ~2 nM | [9] |
Intracellular this compound Catabolism
Once inside the cytoplasm, this compound is rapidly cleaved into its constituent xylose monomers. Bacteria primarily employ two enzymatic strategies for this crucial step: hydrolysis and phosphorolysis.
Hydrolytic Pathway via β-Xylosidase
The most common pathway involves the hydrolytic cleavage of the β-1,4-glycosidic bond in this compound by a β-xylosidase (EC 3.2.1.37). This reaction consumes one molecule of water and yields two molecules of D-xylose.[10][11]
Reaction: this compound + H₂O → 2 D-xylose
These intracellular β-xylosidases are often encoded within the same operon as the this compound transporter components, ensuring coordinated expression.[5] For example, the bxlA gene, encoding a β-xylosidase, is part of the bxlEFGA operon in S. thermoviolaceus.[5]
Phosphorolytic Pathway via this compound Phosphorylase
An alternative, more energy-efficient pathway involves the phosphorolytic cleavage of this compound, catalyzed by This compound phosphorylase (XBP). This reaction uses inorganic phosphate (Pi) to break the glycosidic bond, yielding one molecule of D-xylose and one molecule of α-D-xylose-1-phosphate.
Reaction: this compound + Pi ⇌ D-xylose + α-D-xylose-1-phosphate
This mechanism is analogous to the well-characterized cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CdP) found in cellulolytic bacteria like Clostridium thermocellum.[12][13] The key advantage of phosphorolysis is that one of the resulting sugar molecules is already phosphorylated, saving one molecule of ATP that would otherwise be required for the subsequent activation of xylose by xylulokinase.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of β-xylosidases vary between species and are influenced by factors such as pH and temperature. Many studies use synthetic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) for ease of detection.
| Enzyme | Bacterium | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Xylosidase B | Bacillus stearothermophilus | o-nitrophenyl-β-D-xylopyranoside | 6.43 | 1.45 (per unit not mg) |[14] | | GbtXyl43A | Geobacillus thermoleovorans | pNP-Xylopyranoside | 2.845 | 0.0033 (mM/min) |[15] | | XynB2 | Geobacillus stearothermophilus | 4-methylumbelliferyl xylopyranoside | 0.20 | 0.57 (nmol/s) |[16] | | XylP81 (GH39) | Metagenomic (from compost) | pNP-Xylopyranoside | 5.3 | 122 |[17] |
Downstream Metabolism of Xylose
The D-xylose generated from this compound breakdown enters the central carbon metabolism, most commonly via the xylose isomerase pathway , which feeds into the Pentose Phosphate Pathway (PPP).[18][19]
-
Isomerization: D-xylose isomerase (XylA) converts D-xylose into D-xylulose.
-
Phosphorylation: D-xylulokinase (XylB) phosphorylates D-xylulose using ATP to produce D-xylulose-5-phosphate.
-
Pentose Phosphate Pathway: D-xylulose-5-phosphate is a key intermediate of the PPP, where it is further converted into intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.[20]
Visualizing the Central Metabolic Pathway
Caption: Intracellular catabolism of this compound and its entry into central metabolism.
Regulation of this compound Metabolism
The expression of genes involved in this compound transport and catabolism is tightly regulated to ensure that the metabolic machinery is synthesized only when this compound is available and preferred carbon sources, like glucose, are absent. This control is exerted primarily at the transcriptional level through repressors and activators.
Negative Regulation by XylR
In many bacteria, including Bacillus, Geobacillus, and Streptomyces species, the xyl operons are under the negative control of the XylR repressor .[21][22] In the absence of an inducer, the XylR protein binds to a specific operator sequence (xylO) within the promoter region of the target operons.[21] This binding physically blocks RNA polymerase from initiating transcription.
The true inducer molecule is often xylose or this compound itself.[8][22] When this compound enters the cell, it (or the xylose derived from it) binds to XylR, causing a conformational change that releases the repressor from the DNA operator site. This de-repression allows for the transcription of the operon.[6][8]
Positive Regulation and Signal Transduction
In some systems, positive regulation is also critical. In G. stearothermophilus, the expression of the xynEFG ABC transporter is activated by a two-component signal transduction system, XynD-XynC .[6][7][23]
-
XynD: A membrane-bound sensor histidine kinase that likely detects extracellular xylo-oligosaccharides.
-
XynC: A cytoplasmic response regulator.
Upon substrate detection, XynD autophosphorylates and transfers the phosphoryl group to XynC. Phosphorylated XynC then acts as a transcriptional activator, binding to the promoter region of the xynE gene and enhancing its expression by up to 140-fold.[7][23]
Carbon Catabolite Repression (CCR)
When a preferred carbon source like glucose is present, bacteria activate a global regulatory mechanism called Carbon Catabolite Repression (CCR) to prevent the expression of genes for metabolizing alternative sugars.[24] In Gram-positive bacteria like Bacillus, CCR is mediated by the Catabolite Control Protein A (CcpA). When glucose is abundant, CcpA, in complex with phosphorylated HPr, binds to catabolite responsive elements (CRE) in the promoter regions of operons like the xyl operon, repressing their transcription.[25][26]
Visualizing the Regulatory Network
Caption: Key regulatory circuits controlling the this compound utilization operon.
Experimental Protocols
Protocol: β-Xylosidase Activity Assay (pNPX Substrate)
This protocol describes a common method for quantifying β-xylosidase activity using the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX).[11][27]
Materials:
-
Assay Buffer: 50 mM sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum (typically pH 4.5-7.0).
-
Substrate Stock: 5 mM pNPX dissolved in assay buffer.
-
Stop Solution: 1 M or 2 M Sodium Carbonate (Na₂CO₃).
-
Enzyme Sample: Purified enzyme or cell lysate diluted in assay buffer.
-
p-Nitrophenol (pNP) Standard: For creating a standard curve.
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm.
-
96-well microplate or cuvettes.
-
Water bath or incubator set to the enzyme's optimal temperature.
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the pNP standard in assay buffer (e.g., 0 to 200 µM). Add 100 µL of each standard to separate wells of the microplate, followed by 100 µL of Stop Solution. Read absorbance at 410 nm.
-
Reaction Setup: In separate wells of a 96-well plate, add 10-50 µL of the diluted enzyme sample. Prepare a "no enzyme" blank using assay buffer instead of the enzyme sample.
-
Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 50-90 µL of pre-warmed 5 mM pNPX substrate solution to each well to bring the total volume to 100 µL. Mix gently.
-
Incubation: Incubate the reaction for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to each well. The solution will turn yellow in the presence of pNP.
-
Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader.
-
Calculate Activity: Subtract the blank reading from the sample readings. Use the standard curve to determine the amount of pNP released (in µmol). Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of pNP per minute under the specified conditions.
Protocol: Whole-Cell this compound Uptake Assay
This protocol provides a general framework for measuring the uptake of radiolabeled this compound into bacterial cells to characterize transporter activity.
Materials:
-
Radiolabeled Substrate: [¹⁴C]-Xylobiose or [³H]-Xylobiose.
-
Bacterial Culture: Cells grown to mid-log phase in a defined medium without this compound.
-
Wash Buffer: Cold (4°C) buffer appropriate for the bacterium (e.g., PBS or minimal media salts) containing a high concentration of non-radiolabeled this compound (e.g., 100 mM) to stop the uptake and wash away external label.
-
Uptake Buffer: Minimal media salts buffer, pH 7.0.
-
Energy Source: Glucose or another suitable energy source (e.g., 20 mM) to energize the cells, unless studying energy-independent transport.
-
Filtration Manifold: With glass fiber filters (e.g., GF/F, 0.7 µm pore size).
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Preparation: Harvest mid-log phase cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet twice with cold uptake buffer.
-
Resuspension: Resuspend the cells in uptake buffer to a final concentration of ~0.5-1.0 mg cell dry weight/mL. Add the energy source and incubate at the desired temperature for 5-10 minutes to energize the cells.
-
Initiate Uptake: Aliquot the cell suspension (e.g., 100 µL) into microcentrifuge tubes. Start the transport assay by adding a small volume of radiolabeled this compound to achieve the desired final concentration.
-
Time Course: At specific time points (e.g., 15, 30, 60, 120 seconds), terminate the uptake for each aliquot.
-
Termination and Washing: To terminate, rapidly add 1 mL of ice-cold wash buffer to the aliquot and immediately filter the suspension through a glass fiber filter under vacuum. Wash the filter twice more with 2 mL of cold wash buffer to remove all external radioactivity.
-
Measurement: Place the filter into a scintillation vial, add 5 mL of scintillation fluid, and vortex.
-
Quantification: Measure the radioactivity in a liquid scintillation counter. Determine the protein concentration of the cell suspension used in the assay.
-
Calculate Uptake Rate: Convert counts per minute (CPM) to moles of substrate using the specific activity of the radiolabeled this compound. The uptake rate can be expressed as nmol of this compound per minute per mg of cell protein.
References
- 1. ATP-binding cassette transporters in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-binding cassette (ABC) transporters: structures and roles in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Characterization of a High-Affinity this compound Transporter of Streptomyces thermoviolaceus OPC-520 and Its Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular characterization of a high-affinity this compound transporter of Streptomyces thermoviolaceus OPC-520 and its transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biogot.com [biogot.com]
- 11. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic modeling of phosphorylase-catalyzed iterative β-1,4-glycosylation for degree of polymerization-controlled synthesis of soluble cello-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bioscience.scientific-journal.com [bioscience.scientific-journal.com]
- 17. d-nb.info [d-nb.info]
- 18. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Transcription of the xyl operon is controlled in Bacillus subtilis by tandem overlapping operators spaced by four base-pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiple Regulatory Mechanisms Control the Expression of the Geobacillus stearothermophilus Gene for Extracellular Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A two-component system regulates the expression of an ABC transporter for xylo-oligosaccharides in Geobacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Sequencing and characterization of the xyl operon of a gram-positive bacterium, Tetragenococcus halophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Studies on Xylobiose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of xylobiose derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic potential of this promising class of compounds. This guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired derivative and the required stereoselectivity.
Chemical Synthesis of D-Xylopyranoside Quaternary Ammonium Salts
A notable class of this compound derivatives with significant biological activity is the N-[2-(xylopyranosyloxy)ethyl]ammonium bromides. These compounds can be synthesized through a multi-step chemical process.
Experimental Protocol: Synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides [1][2]
-
Acetylation of D-xylose: D-xylose is first acetylated to protect the hydroxyl groups. This is a standard procedure in carbohydrate chemistry.
-
Glycosylation: The acetylated xylose is then reacted with a suitable aglycone containing a tertiary amine.
-
Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl bromide to yield the desired quaternary ammonium salt. A solvent-free method has been shown to provide good yields in this step.[2]
Enzymatic Synthesis of this compound and Xylooligosaccharides (XOS)
Enzymatic hydrolysis of xylan-rich biomass is a common and environmentally friendly method for producing this compound and other xylooligosaccharides (XOS).
Experimental Protocol: Enzymatic Hydrolysis of Xylan [3][4]
-
Substrate Preparation: Xylan is extracted from a lignocellulosic source, such as corncob or brewers' spent grain.
-
Enzyme Selection: A cocktail of enzymes is typically used, with endo-1,4-β-xylanases being the key enzyme for cleaving the xylan backbone into smaller oligosaccharides, including this compound. β-xylosidases may also be included to further break down larger oligosaccharides.[4]
-
Hydrolysis Reaction:
-
The xylan substrate is suspended in a suitable buffer (e.g., 100 mM sodium succinate buffer, pH 5.5).[4]
-
The enzyme cocktail is added at a specific concentration (e.g., 0.2 mg of enzyme-protein/g of xylan).[4]
-
The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a defined period (e.g., up to 48 hours).[4]
-
-
Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 5-10 minutes).
-
Product Analysis: The resulting hydrolysate is analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other XOS.
Purification of this compound
After synthesis, this compound often needs to be purified from the reaction mixture, which may contain unreacted starting materials, other oligosaccharides, and monosaccharides like xylose.
Experimental Protocol: Purification of this compound using Activated Charcoal Chromatography [5][6][7]
-
Column Preparation: A chromatography column is packed with activated charcoal.[5]
-
Sample Loading: The crude hydrolysate containing this compound is loaded onto the column.
-
Washing: The column is washed with deionized water to elute monosaccharides and other non-adsorbed impurities.[5]
-
Elution: this compound is then desorbed and eluted from the column using an ethanol-water solution (e.g., 10% ethanol).[5]
-
Purity Analysis: The purity of the collected fractions is assessed using HPLC. This method has been shown to yield this compound with high purity.[5]
Biological Activities and Experimental Evaluation
This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-diabetic, and prebiotic effects.
Antimicrobial Activity
Certain derivatives of d-xylose, particularly those containing quaternary ammonium salts, have shown promising antimicrobial activity against both bacteria and fungi.[1][8][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [10][11][12][13]
-
Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Antimicrobial Activity (MIC in µg/mL) of D-Xylopyranoside Quaternary Ammonium Salts [1][8]
| Compound | Alkyl Chain Length | Candida albicans | Candida glabrata | Staphylococcus aureus | Escherichia coli |
| 5b | Hexyl | >1000 | >1000 | >1000 | >1000 |
| 5c | Octyl | 125 | 250 | 62.5 | 125 |
| 5d | Decyl | 31.25 | 62.5 | 15.63 | 31.25 |
Note: The data suggests that antimicrobial activity increases with the length of the alkyl chain on the quaternary ammonium salt.[1]
Anti-diabetic Effects
This compound has been shown to ameliorate metabolic changes associated with type 2 diabetes in animal models.[14][15][16][17]
Experimental Protocol: In Vivo Evaluation in a db/db Mouse Model [14][15][16]
-
Animal Model: Five-week-old male C57BL/KsJ-db/db mice, a model for type 2 diabetes, are used.[14]
-
Dietary Intervention: The mice are fed a diet where a percentage of the total sucrose is replaced with this compound (e.g., 5% this compound) for a period of several weeks (e.g., 6 weeks).[14]
-
Monitoring: Body weight, food intake, and water intake are monitored regularly.
-
Glucose Homeostasis Assessment:
-
Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.[15]
-
Fasting Blood Glucose and HbA1c: Measured to evaluate long-term glycemic control.
-
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, total cholesterol, triglycerides, and LDL-C.
-
Gene Expression Analysis: Liver tissue is harvested to analyze the expression of genes involved in lipogenesis and inflammation using quantitative PCR (qPCR).
Table 2: Effect of this compound Supplementation on Metabolic Parameters in db/db Mice [14]
| Parameter | Control (Diabetic) | 5% this compound |
| Fasting Blood Glucose (mg/dL) | 480 ± 25 | 298 ± 30 |
| HbA1c (%) | 11.5 ± 0.4 | 8.9 ± 0.5 |
| Total Cholesterol (mg/dL) | 220 ± 10 | 185 ± 8 |
| Triglycerides (mg/dL) | 150 ± 12 | 110 ± 9 |
Signaling Pathway: Anti-diabetic Action of this compound
This compound supplementation has been shown to regulate the miR-122a/miR-33a axis in the liver of diabetic mice. This regulation leads to the downregulation of key lipogenic genes and a reduction in the expression of pro-inflammatory cytokines, thereby improving the overall metabolic profile.[14][16]
Prebiotic Activity
This compound and XOS are considered prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[7][18][19][20][21][22][23][24][25] This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[19][20][22][24]
Experimental Protocol: In Vitro Fermentation with Human Fecal Microbiota [19][20][22][24][26]
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic medium.
-
Fermentation Setup: The fermentation is carried out in anaerobic conditions, typically in a batch culture system. The medium is supplemented with the this compound or XOS sample.
-
Incubation: The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sample Analysis: At different time points, samples are collected to measure:
-
pH: To monitor the acidification of the medium.
-
SCFA Production: Acetate, propionate, and butyrate concentrations are quantified by HPLC.
-
Microbial Population Changes: The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is determined using methods like quantitative PCR (qPCR) or 16S rRNA gene sequencing.
-
Table 3: Short-Chain Fatty Acid (SCFA) Production (µmol/g) after 12h In Vitro Fermentation [19][20]
| Substrate | Acetic Acid | Propionic Acid | Butyric Acid |
| M×G XOS | 7764.2 | 1006.7 | 955.5 |
| Commercial XOS | 6664.1 | 1089.5 | 1252.9 |
| Pectin (Control) | 6387.9 | 661.5 | 917.7 |
M×G XOS: Xylooligosaccharides from Miscanthus × giganteus
Conclusion
Exploratory studies on this compound derivatives have revealed a diverse range of promising biological activities. Their synthesis from renewable resources, coupled with their demonstrated antimicrobial, anti-diabetic, and prebiotic properties, positions them as strong candidates for further investigation in the fields of pharmaceuticals, nutraceuticals, and functional foods. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these fascinating molecules. Future research should focus on expanding the library of this compound derivatives, conducting more extensive in vivo efficacy and safety studies, and further unraveling their molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 6. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides | Semantic Scholar [semanticscholar.org]
- 10. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. protocols.io [protocols.io]
- 14. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xylose-Oligosaccharide Alleviating Type 2 Diabetes in Mice via Reducing Blood Glucose, Oxidative Stress, Inflammation and Regulating Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of two β-xylosidases from Bifidobacterium adolescentis and their contribution to the hydrolysis of prebiotic xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Collection - In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus à giganteus by Human Fecal Microbiota - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 23. cib.csic.es [cib.csic.es]
- 24. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of Xylooligosaccharide on the Growth of Bifidobacteria [jstage.jst.go.jp]
- 26. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Technical Guide to Xylobiose: From Chemical Properties to Biotechnological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. This technical guide provides an in-depth overview of this compound, covering its fundamental chemical properties, detailed experimental protocols for its production and analysis, and its significant roles in biotechnology and gut health. Particular emphasis is placed on its function as a prebiotic and its involvement in microbial signaling pathways.
Chemical and Physical Properties
This compound is a white, crystalline, water-soluble solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6860-47-5 | [1][2][3][4] |
| Chemical Formula | C₁₀H₁₈O₉ | [1][2][3][4] |
| Molecular Weight | 282.24 g/mol | [2] |
| Synonyms | 1,4-D-Xylobiose, 4-O-β-D-xylopyranosyl-D-xylose | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (10 mg/mL) | |
| Storage Temperature | -20°C |
Experimental Protocols
Production of this compound via Enzymatic Hydrolysis of Xylan
The controlled enzymatic hydrolysis of xylan is a common method for producing this compound and other xylo-oligosaccharides (XOS).[5][6][7] Endo-1,4-β-xylanases are key enzymes that randomly cleave the β-(1→4) glycosidic bonds in the xylan backbone.[7]
Objective: To produce this compound from a xylan-rich substrate using a purified endo-1,4-β-xylanase.
Materials:
-
Purified endo-1,4-β-xylanase (e.g., from Aspergillus niger)[6]
-
50 mM Citrate buffer (pH 5.0)[1]
-
Thermomixer or water bath
-
DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar quantification[8]
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Methodology:
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of xylan in 50 mM citrate buffer (pH 5.0).[1]
-
Enzyme Reaction: Add a defined activity of xylanase (e.g., 0.1 U) to the xylan solution.[1]
-
Incubation: Incubate the reaction mixture at 50°C with agitation (e.g., 1300 rpm in a thermomixer) for a specified time course (e.g., 0 to 180 minutes).[1]
-
Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and terminate the reaction by boiling at 98-100°C for 5 minutes.[1]
-
Quantification of Reducing Sugars: Use the DNS method to quantify the total reducing sugars released during hydrolysis.[1][8]
-
Product Analysis: Analyze the composition of the hydrolysate, specifically the concentration of this compound, using HPLC.[1]
Figure 1: Experimental workflow for the enzymatic production of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the separation and quantification of this compound and other oligosaccharides.[3][9][10]
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector[10] or a UV detector following pre-column derivatization.[11]
-
Aminex HPX-42A or similar carbohydrate analysis column.[9]
Reagents and Standards:
-
Acetonitrile (HPLC grade)[3]
-
Ultrapure water
-
This compound standard of known concentration
-
Other xylo-oligosaccharide standards (xylotriose, xylotetraose, etc.) for identification[9]
Methodology:
-
Sample Preparation: Dilute the sample containing this compound with ultrapure water and filter through a 0.45 µm nylon filter.[4]
-
Mobile Phase: The mobile phase is typically HPLC-grade water.[9]
-
Chromatographic Conditions:
-
Standard Curve: Prepare a series of this compound standards of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a standard curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the standard curve.[3]
Signaling Pathways and Prebiotic Activity
This compound is recognized as a prebiotic, a non-digestible food ingredient that beneficially affects the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[2][4][12]
Utilization by Gut Microbiota
Certain beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, can utilize this compound as a carbon source.[2][13] The breakdown of this compound is initiated by the enzyme β-xylosidase, which hydrolyzes the β-(1→4) glycosidic bond to release xylose monomers.[13][14]
The xylose is then typically isomerized to xylulose and subsequently phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway.[13] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][15][16]
Figure 2: Simplified signaling pathway for this compound utilization by gut microbiota.
Health Benefits of this compound as a Prebiotic
The production of SCFAs from this compound fermentation contributes to several health benefits:
-
Lowering of colonic pH: This inhibits the growth of pathogenic bacteria.
-
Energy source for colonocytes: Butyrate, in particular, is a primary energy source for the cells lining the colon, promoting gut barrier integrity.[16]
-
Modulation of the immune system: SCFAs can have anti-inflammatory effects.[15]
-
Improved mineral absorption.
Studies have shown that supplementation with xylo-oligosaccharides can lead to an increase in beneficial bacteria like Bifidobacterium and a decrease in potentially pathogenic bacteria.[4][15] This modulation of the gut microbiota can help alleviate colonic inflammation.[16]
Gene Expression Regulation
The metabolic pathways for xylose and xylo-oligosaccharides are tightly regulated at the genetic level in many bacteria. The xyl operon, which contains the genes for xylose transport and metabolism, is often controlled by a repressor protein, XylR.[17][18]
In the absence of xylose, XylR binds to the operator region of the xyl operon, preventing the transcription of the metabolic genes.[19] When xylose is present, it binds to XylR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression.[17][19] This xylose-inducible system has been harnessed as a tool for controlled gene expression in various biotechnological applications, including in E. coli, Bacillus, and Streptomyces.[17][18][20]
Conclusion
This compound is a disaccharide with significant potential in the fields of nutrition and biotechnology. Its prebiotic properties, which promote a healthy gut microbiome and the production of beneficial metabolites, make it a valuable functional food ingredient. Furthermore, the molecular mechanisms governing its metabolism in microorganisms provide powerful tools for the regulation of gene expression in industrial and research settings. The experimental protocols outlined in this guide provide a foundation for the production, quantification, and further investigation of this versatile carbohydrate.
References
- 1. 3.10. Enzymatic Hydrolysis of Xylan [bio-protocol.org]
- 2. Prebiotic Activity of Purified this compound Obtained from Ragi (Eleusine coracana, Indaf-15) Bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xylooligosaccharide.com [xylooligosaccharide.com]
- 4. cib.csic.es [cib.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Transgene Expression by the Natural Sweetener Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a strictly regulated xylose-induced expression system in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a xylose-inducible promoter and riboswitch combination system for manipulating gene expression in Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Analysis of Xylobiose using High-Performance Liquid Chromatography (HPLC)
Introduction
Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary repeating unit of xylan, a major component of plant hemicellulose. As a significant xylo-oligosaccharide (XOS), this compound is of growing interest in the food, pharmaceutical, and agricultural sectors due to its prebiotic properties and potential health benefits.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of this compound and other oligosaccharides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).
Principle
This method outlines the separation and quantification of this compound from a sample matrix using HPLC. The separation is typically achieved on a specialized carbohydrate analysis column or a reversed-phase column with an appropriate mobile phase.[3] Due to the lack of a UV chromophore in this compound, detection is commonly performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are sensitive to compounds that do not absorb UV light.[1][4] Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standards of known concentrations.[5]
Experimental Protocols
1. Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
1.1. Liquid Samples (e.g., fruit juice, fermentation broth)
-
Take a 5 mL aliquot of the liquid sample.
-
Add 10 mL of deionized water and mix thoroughly.
-
To precipitate larger molecules, add ethanol and centrifuge.
-
Evaporate the ethanol from the supernatant.
-
Redissolve the residue in deionized water or the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.[2]
1.2. Solid and Semi-solid Samples (e.g., plant biomass, food products)
-
Weigh 1-5 g of the homogenized sample.
-
Add a known volume of deionized water and sonicate to extract the sugars.
-
Add ethanol to precipitate interfering macromolecules and centrifuge.
-
Collect the supernatant and prepare for HPLC analysis as described for liquid samples.[5]
1.3. High-Protein Samples (e.g., dairy products)
-
Treat the sample with zinc acetate and potassium ferrocyanide solutions to precipitate proteins.[5]
-
Centrifuge and collect the supernatant.
-
Proceed with ethanol precipitation as described for solid samples.[5]
1.4. High-Fat Samples (>10% Fat)
-
Use petroleum ether to extract and remove the fat from the sample.[5]
-
Proceed with water extraction and ethanol precipitation as described for solid samples.[5]
2. Standard Preparation
-
Prepare a stock solution of this compound standard in deionized water or mobile phase at a concentration of 1 mg/mL.
-
Generate a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be from 10 µg/mL to 500 µg/mL.
3. HPLC Analysis
The following tables summarize typical HPLC conditions for this compound analysis.
Table 1: HPLC Systems and Conditions
| Parameter | Method 1: Ligand Exchange/Size Exclusion | Method 2: HILIC | Method 3: Reversed-Phase (with Derivatization) |
| Column | Bio-Rad Aminex HPX-42A or Eurokat® H[6] | Amaze HD HILIC Mixed-Mode Column[7] | Kromasil C18 |
| Mobile Phase | HPLC Grade Water or 0.01 N Sulfuric Acid[6] | Acetonitrile/Water (e.g., 75:25 v/v)[2] | Acetonitrile/Water Gradient |
| Flow Rate | 0.6 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min |
| Column Temperature | 80°C or 75°C[6] | 35°C | 35°C |
| Injection Volume | 10-20 µL | 2-10 µL[7] | 10 µL |
| Detector | Refractive Index (RI)[6] or ELSD[1] | ELSD or Corona CAD[7] | UV (245 nm) after PMP derivatization |
| Run Time | ~15-60 min[6] | ~20 min | ~30 min |
4. Data Analysis
-
Integrate the peak area corresponding to the retention time of this compound for both standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 2: Example Calibration Data for this compound Analysis
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15,234 |
| 50 | 76,170 |
| 100 | 151,980 |
| 250 | 380,500 |
| 500 | 758,900 |
| Linearity (R²) | 0.9995 |
| LOD | ~0.8 ppm [6] |
| LOQ | ~2.5 ppm [6] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Components
Caption: Key components of the HPLC system for this compound analysis.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xylooligosaccharide.com [xylooligosaccharide.com]
- 6. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Application Note and Protocol: Enzymatic Assay for Xylobiose Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary building block of xylan, a major component of hemicellulose. The quantification of this compound is crucial in various research areas, including biofuel production, food science, and enzymology, particularly for characterizing the activity of xylanolytic enzymes. This document provides a detailed protocol for the enzymatic quantification of this compound using a coupled enzyme assay.
Principle of the Assay
This protocol employs a two-step enzymatic reaction for the specific quantification of this compound.
-
Hydrolysis of this compound: In the first step, β-xylosidase specifically hydrolyzes this compound into two molecules of D-xylose.[1][2][3]
-
Quantification of D-Xylose: The D-xylose produced is then quantified in a second reaction. This protocol details a method using D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone with the concurrent reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5][6] The amount of NADH produced is directly proportional to the amount of D-xylose, and subsequently to the initial amount of this compound. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically to determine the this compound concentration.[6]
An alternative for the second step involves using xylose oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic or fluorogenic substrate, allowing for colorimetric or fluorometric detection.[1]
Experimental Workflow Diagram
Caption: Workflow for the two-step enzymatic quantification of this compound.
Materials and Reagents
-
Enzymes:
-
Substrates and Cofactors:
-
This compound (for creating standards if quantifying β-xylosidase activity)
-
D-Xylose (for standard curve)
-
Nicotinamide Adenine Dinucleotide (NAD+), sodium salt
-
-
Buffers and Solutions:
-
Phosphate Buffer (50 mM, pH 6.0) or Sodium Acetate Buffer (50 mM, pH 4.5) for β-xylosidase reaction (optimal pH may vary depending on the enzyme source).[1][8]
-
Reaction Buffer for Xylose Dehydrogenase (e.g., Phosphate buffer, pH 7.5).[5]
-
Stop Solution (e.g., 1 M Na₂CO₃, or heat inactivation).[9][10]
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Thermostatic water bath or incubator.
-
Centrifuge.
-
Calibrated pipettes and tips.
-
96-well UV-transparent microplates or cuvettes.
-
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific enzymes and samples used.
Part 1: Preparation of D-Xylose Standard Curve
-
Prepare a 1 mg/mL stock solution of D-xylose in deionized water.
-
Create a series of dilutions from the stock solution to generate standards ranging from 0 to 100 µg/mL.
-
Process these standards in the same manner as the samples from Part 2, step 4 onwards.
-
Plot the absorbance at 340 nm against the concentration of D-xylose (µg/mL) to generate a standard curve.
Part 2: this compound Quantification
-
Sample Preparation: Clarify samples by centrifugation if they contain particulate matter. Dilute samples as necessary to ensure the final this compound concentration falls within the linear range of the D-xylose standard curve.
-
Step 1: Hydrolysis of this compound
-
In a microcentrifuge tube, combine 100 µL of the sample (or diluted sample) with 100 µL of β-xylosidase solution prepared in the appropriate buffer (e.g., 50 mM phosphate buffer, pH 6.0).
-
Include a "sample blank" for each sample, containing 100 µL of the sample and 100 µL of buffer without β-xylosidase, to account for any endogenous D-xylose.
-
Incubate the reaction mixtures at the optimal temperature for the β-xylosidase (e.g., 45°C) for a sufficient time to ensure complete hydrolysis (e.g., 45 minutes).[1]
-
Stop the reaction by heat inactivation (e.g., 100°C for 5-7 minutes) followed by cooling on ice.[1] Centrifuge to pellet any denatured protein.
-
-
Step 2: Quantification of D-Xylose
-
Prepare a master mix for the xylose detection reaction containing the reaction buffer, NAD+, and D-xylose dehydrogenase. The final concentrations should be optimized, but a starting point could be pH 7.5, 1-2 mM NAD+, and 0.1-0.5 U/mL xylose dehydrogenase.
-
-
Assay Measurement
-
In a 96-well UV-plate, add 20 µL of the supernatant from the hydrolysis step (or the sample blank/D-xylose standards).
-
Add 180 µL of the xylose detection master mix to each well.
-
Incubate at the optimal temperature for D-xylose dehydrogenase (e.g., 25-37°C) for 5-10 minutes, or until the reaction is complete.[5][6]
-
Measure the absorbance at 340 nm (A₃₄₀).
-
-
Calculation
-
Subtract the A₃₄₀ of the sample blank from the A₃₄₀ of the corresponding sample to get the net absorbance.
-
Determine the concentration of D-xylose produced in the sample using the linear regression equation from the D-xylose standard curve.
-
Calculate the original concentration of this compound in the sample using the following formula, accounting for the stoichiometric conversion (1 mole of this compound yields 2 moles of xylose) and dilution factors:
This compound (µg/mL) = [D-Xylose (µg/mL) from curve] × (Molecular Weight of this compound / (2 × Molecular Weight of D-Xylose)) × Dilution Factor
-
Data Presentation
The performance of enzymatic assays can be summarized for easy comparison. The table below presents typical performance characteristics for xylose detection methods, which are the final step in this compound quantification.
| Parameter | Xylose Dehydrogenase Method | Phloroglucinol Method (for comparison) |
| Principle | Enzymatic (Oxidation of xylose, reduction of NAD+) | Chemical (Colorimetric reaction in acid) |
| Detection Wavelength | 340 nm[6] | 554 nm (approx.) |
| Linearity Range (in buffer) | Up to 10 mg/dL (100 µg/mL)[4][11] | 0.5 to 20 mg/dL[11] |
| Limit of Detection (LoD) | ~0.57 mg/dL (5.7 µg/mL)[4][11] | Not consistently reported, may be higher |
| Limit of Quantification (LoQ) | ~1.89 mg/dL (18.9 µg/mL)[4][11] | Not consistently reported |
| Specificity | High for D-xylose[4] | Prone to interference from other sugars |
| Automation Potential | High, suitable for autoanalyzers[7] | Low, requires manual heating steps[7] |
Signaling Pathway Diagram
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Xylan 1,4-Beta-Xylosidase [creative-enzymes.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a new method for d-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose dehydrogenase plus Xylose mutarotase Enzyme | Megazyme [megazyme.com]
- 6. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 7. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis [frontiersin.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Production of Xylobiose from Xylan via Enzymatic Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of xylobiose from xylan using enzymatic hydrolysis. This compound, a disaccharide composed of two xylose units, is a prominent xylooligosaccharide (XOS) with significant potential as a prebiotic in the food and pharmaceutical industries. Enzymatic methods offer a specific and efficient route to produce this compound from abundant lignocellulosic biomass.
I. Introduction
Xylan, a major component of hemicellulose, is a complex polysaccharide with a backbone of β-1,4-linked D-xylose residues.[1][2] Enzymatic hydrolysis of xylan using specific endo-xylanases can selectively cleave these linkages to yield xylooligosaccharides, with this compound being a primary product of interest. The choice of enzyme, substrate pretreatment, and reaction conditions are critical for maximizing the yield and purity of this compound. This document outlines the key methodologies and provides standardized protocols for its production and analysis.
II. Data Presentation: Quantitative Analysis of this compound Production
The following tables summarize quantitative data from various studies on the enzymatic production of this compound from different xylan sources. This allows for a comparative analysis of different approaches.
Table 1: Enzymatic Production of this compound from Various Lignocellulosic Biomass
| Substrate | Pretreatment | Enzyme Source | Key Products | This compound Yield/Concentration | Reference |
| Alkali-pretreated Empty Fruit Bunch (EFB) | Alkali | Recombinant Streptomyces lividans 1326 (XYN10Ks_480 endoxylanase) | This compound, Xylose | 41.1% yield, 41.3 g/L concentration | [3] |
| Alkali-pretreated Corn-Cob Xylan | Alkali | Thermomyces lanuginosus VAPS-24 | This compound, Xylose | 3.03 mg/ml | [4] |
| Corncob Xylan | Not specified | Endoxylanase (Taxy11) | This compound | 50.44% of total product within 0.5 h | [5] |
| Sugarcane Bagasse | Not specified | Kitasatospora sp. endo-xylanase | This compound | Not specified | [6][7] |
| Oil Palm Empty Fruit Bunch | Not specified | Kitasatospora sp. endo-xylanase | This compound | Not specified | [6][7] |
| Rice Straw | Not specified | Kitasatospora sp. endo-xylanase | This compound | Not specified | [6][7] |
| Moso Bamboo | pH-controlled lactic acid hydrolysis | Xylanase | This compound (X2), Xylotriose (X3) | Total XOS yield of 64.1%, with X2+X3 yield of 58.4% | [8] |
| Poplar Xylan | Not specified | Recombinant xylanase | This compound, Xylotriose | 73.30% xylo-oligosaccharides yield | [9] |
III. Experimental Protocols
This section provides detailed protocols for the key stages of this compound production: substrate pretreatment, enzymatic hydrolysis, and product purification.
Protocol 1: Alkaline Pretreatment of Lignocellulosic Biomass
This protocol is a general method for increasing the accessibility of xylan in lignocellulosic materials.
Materials:
-
Lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse, empty fruit bunches)
-
Sodium hydroxide (NaOH) solution (concentration may vary, e.g., 14.32% w/v[10])
-
Autoclave
-
Filtration apparatus
-
Deionized water
-
pH meter
Procedure:
-
Mill the lignocellulosic biomass to a uniform particle size.
-
Prepare the NaOH solution to the desired concentration.
-
Mix the biomass with the NaOH solution at a specific liquid-to-solid ratio (e.g., 13.25:1[10]).
-
Autoclave the mixture at a specified temperature and pressure (e.g., 121°C, 15 lb/in² for 32 minutes[10]).
-
After cooling, filter the solid residue and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the pretreated biomass (the xylan-rich substrate) at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Store the dried, pretreated xylan in a desiccator until use.
Protocol 2: Enzymatic Hydrolysis of Xylan for this compound Production
This protocol describes the core enzymatic reaction to produce this compound. The optimal conditions will vary depending on the specific enzyme used.
Materials:
-
Pretreated xylan substrate
-
Endo-1,4-β-xylanase (e.g., from Aspergillus niger[11], Thermomyces lanuginosus[4], or a recombinant source)
-
Buffer solution (e.g., citrate buffer, pH 4.8-6.0)
-
Shaking incubator or water bath with temperature control
-
Reaction vessels (e.g., flasks or tubes)
-
DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar analysis (optional, for monitoring)
-
Spectrophotometer (optional, for monitoring)
Procedure:
-
Prepare a substrate suspension by dispersing the pretreated xylan in the buffer solution to the desired concentration (e.g., 1.42%[4] to 6%[12]).
-
Pre-incubate the substrate suspension at the optimal temperature for the chosen xylanase (e.g., 46.42°C[4], 50°C[12][13]).
-
Add the endo-xylanase to the pre-incubated substrate suspension at a predetermined enzyme loading (e.g., 48.6 U[4], 100 U/g substrate[12]).
-
Incubate the reaction mixture for a specific duration (e.g., 4.2 hours[4], 12 hours[12]) with continuous agitation.
-
To stop the enzymatic reaction, heat the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to separate the supernatant containing the xylooligosaccharides from the unhydrolyzed substrate.
-
Collect the supernatant for analysis and purification.
Protocol 3: Purification of this compound from the Hydrolysate
This protocol outlines a method for separating this compound from other sugars and impurities in the enzymatic hydrolysate.
Materials:
-
Enzymatic hydrolysate supernatant
-
Activated carbon
-
Ethanol solutions of varying concentrations (e.g., 5%, 15%, 30%, 45%, 60% v/v)[14][15]
-
Chromatography column
-
Fraction collector
-
Deionized water
-
Rotary evaporator or vacuum dryer
Procedure:
-
Activated Carbon Adsorption:
-
Add activated carbon to the hydrolysate supernatant at a specific loading (e.g., 16% w/v) to adsorb the xylooligosaccharides.[14]
-
Stir the mixture for a defined period (e.g., 1 hour) at room temperature.[15]
-
Separate the activated carbon (with adsorbed XOS) from the liquid by centrifugation or filtration.
-
-
Washing:
-
Wash the activated carbon pellet with deionized water to remove unbound impurities like monosaccharides (e.g., xylose) and salts.[14]
-
-
Elution:
-
Elute the adsorbed xylooligosaccharides from the activated carbon using a gradient of ethanol solutions, starting with a low concentration (e.g., 5% ethanol-water) to specifically desorb this compound.[14]
-
Collect the fractions and analyze them for this compound content using methods like HPLC.
-
-
Concentration:
-
Pool the fractions rich in this compound and concentrate them using a rotary evaporator or vacuum dryer to obtain purified this compound.
-
IV. Visualizations
Diagram 1: General Workflow for this compound Production
Caption: General workflow for this compound production from lignocellulosic biomass.
Diagram 2: Enzymatic Breakdown of Xylan to this compound
Caption: Simplified representation of endo-xylanase action on a xylan chain.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Endo-xylanases as tools for production of substituted xylooligosaccharides with prebiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Objective Optimization Through Machine Learning Modeling for Production of Xylooligosaccharides from Alkali-Pretreated Corn-Cob Xylan Via Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An endoxylanase rapidly hydrolyzes xylan into major product this compound via transglycosylation of xylose to xylotriose or xylotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient production of this compound and xylotriose from xylan in moso bamboo by the combination of pH-controlled lactic acid and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 13. A sustainable process for procuring biologically active fractions of high-purity xylooligosaccharides and water-soluble lignin from Moso bamboo prehydrolyzate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xylobiose in Biofuel Fermentation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The efficient conversion of lignocellulosic biomass, a vast and renewable resource, into biofuels is a cornerstone of sustainable energy research. Xylobiose, a major component of hemicellulose, represents a significant but often underutilized carbon source in these processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in biofuel fermentation research, with a focus on ethanol and butanol production using engineered microbial strains.
Introduction to this compound Fermentation
This compound is a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond. Its utilization in biofuel production is critical for improving the economic viability of lignocellulosic biorefineries. While the model industrial ethanologen, Saccharomyces cerevisiae, cannot naturally ferment xylose or this compound, significant advances in metabolic engineering have enabled the development of recombinant strains capable of converting these C5 sugars into valuable biofuels.[1][2][3] The strategies for engineering this compound utilization typically involve the introduction of genes encoding for this compound transporters and intracellular β-xylosidases to hydrolyze this compound into xylose, which is then channeled into native or heterologous pentose phosphate pathways.[4][5]
Metabolic Pathways for this compound Utilization
The fermentation of this compound to biofuels in engineered microorganisms involves a series of enzymatic steps. A generalized metabolic pathway is illustrated below.
Caption: Generalized metabolic pathway for the conversion of extracellular this compound to biofuels.
Quantitative Data on Biofuel Production from Xylose/Xylobiose
The following tables summarize key quantitative data from various studies on the fermentation of xylose and xylo-oligosaccharides to ethanol and butanol.
Table 1: Ethanol Production from Xylose/Xylobiose Fermentation
| Microbial Strain | Substrate(s) | Initial Sugar (g/L) | Ethanol Titer (g/L) | Ethanol Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered S. cerevisiae | Xylose | 100 | 42 | 0.42 | 0.58 (at 72h) | [6] |
| Engineered S. cerevisiae | Xylose | 150 | 51 | 0.34 | 0.43 (at 120h) | [6] |
| Engineered S. cerevisiae | Rice Straw Hydrolysate | Not specified | 10.3 | 0.41 | Not specified | [5] |
| Recombinant S. cerevisiae expressing CpXylA | Xylose | Not specified | Not specified | 0.43 | 0.03 | [7] |
| Evolved recombinant S. cerevisiae expressing B. cenocepacia xylA | Xylose | Not specified | Not specified | 0.45 | 0.42 | [7] |
Table 2: Butanol Production from Xylose Fermentation
| Microbial Strain | Substrate(s) | Initial Sugar (g/L) | Butanol Titer (g/L) | ABE Yield (g/g) | Productivity (g/L/h) | Reference |
| Clostridium sp. BOH3 | Xylose | 60 | 14.9 | Not specified | Not specified | [8] |
| Clostridium sp. BOH3 | Glucose/Xylose (1:2) | Not specified | 13.0 | Not specified | Not specified | [8] |
| Clostridium beijerinckii P260 | Xylose | 60 | Not specified | 0.40 | 0.26 | [9] |
| Immobilized C. acetobutylicum | Xylose | 60 | 10.02 | 0.20 | Not specified | [10] |
| Engineered S. cerevisiae | Glucose + Acetate | Not specified | ~0.1 | Not specified | Not specified | [11] |
| Engineered S. cerevisiae | Xylose + Acetate | Not specified | ~0.02 | Not specified | Not specified | [11] |
Experimental Protocols
Preparation of Recombinant Yeast Strains
The following workflow outlines the general steps for engineering S. cerevisiae for this compound fermentation.
References
- 1. Engineered Saccharomyces cerevisiae capable of simultaneous cellobiose and xylose fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylo-Oligosaccharide Utilization by Engineered Saccharomyces cerevisiae to Produce Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in S. cerevisiae Engineering for Xylose Fermentation and Biofuel Production: Balancing Growth, Metabolism, and Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Xylo-Oligosaccharide Utilization by Engineered Saccharomyces cerevisiae to Produce Ethanol [frontiersin.org]
- 6. Improved ethanol production by a xylose-fermenting recombinant yeast strain constructed through a modified genome shuffling method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Fermentation of Glucose and Xylose to Butanol by Clostridium sp. Strain BOH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Glucose/Xylose Co-Fermenting Saccharomyces cerevisiae Increases the Production of Acetyl-CoA Derived n-Butanol From Lignocellulosic Biomass [frontiersin.org]
Application Notes and Protocols for Studying the Prebiotic Effects of Xylobiose on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a major component of xylooligosaccharides (XOS).[1][2] Emerging as a potent prebiotic, this compound is resistant to digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[1][3] These application notes provide a comprehensive overview of the prebiotic effects of this compound on the gut microbiota, its role in the production of beneficial metabolites, and its impact on host health. Detailed protocols for key experiments are provided to facilitate research in this area.
Prebiotic Effects of this compound on Gut Microbiota
This compound selectively stimulates the growth and activity of beneficial gut microorganisms, particularly Bifidobacterium and Lactobacillus species.[3][4] This bifidogenic effect is a hallmark of its prebiotic activity.[1] Studies have shown that supplementation with XOS, rich in this compound, leads to a significant increase in the abundance of these beneficial microbes.[5][6] For instance, Bifidobacterium adolescentis has demonstrated a remarkable ability to utilize this compound and xylotriose for its growth.[2][7] The fermentation of this compound by these bacteria leads to a decrease in fecal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[8]
Impact on Microbial Diversity and Composition
Dietary supplementation with XOS has been shown to modulate the overall composition of the gut microbiota. In some studies, an increase in the Firmicutes to Bacteroidetes ratio has been observed, alongside a significant increase in the abundance of beneficial genera like Roseburia and the family Lachnospiraceae.[3][5] Conversely, a reduction in potentially pathogenic bacteria, such as Clostridium perfringens, has also been reported.[2][9]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1] These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.[10] Butyrate, in particular, is the preferred energy source for colonocytes and has anti-inflammatory properties.[5] Studies in animal models have demonstrated that XOS supplementation significantly increases the cecal concentrations of total SCFAs, with a notable increase in butyrate.[5][11]
Enhancement of Gut Barrier Function
This compound and its fermentation products contribute to the integrity of the intestinal barrier.[12][13] Butyrate produced from this compound fermentation strengthens the gut barrier by upregulating the expression of tight junction proteins.[14] In vitro studies using human Caco-2 intestinal cells have shown that this compound treatment can enhance intestinal barrier function by modulating the expression of claudin 2 and heat shock protein 27.[12][15] A strengthened gut barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances like lipopolysaccharides (LPS) into the bloodstream and reducing systemic inflammation.[16]
Data Presentation
Table 1: Effect of this compound/XOS Supplementation on Gut Microbiota Composition
| Study Population | Dosage | Duration | Key Microbial Changes | Reference |
| Healthy Adults | 1-2 g/day XOS | 8 weeks | Significant increase in Bifidobacteria in a dose-dependent manner. | [6] |
| Weaned Piglets | 500 mg/kg XOS | 28 days | Increased abundance of Lactobacillus and decreased abundance of Clostridium perfringens. | [2][11] |
| Mice on a High-Fat Diet | 8% (w/w) XOS | Not specified | Increased abundance of Bifidobacteria, Lachnospiraceae, and S24-7 bacteria. | [5] |
| Human Subjects | 150g rice porridge with XOS | 6 weeks | Significant increases in fecal counts of Lactobacillus spp. and Bifidobacterium spp. | [9] |
Table 2: Effect of this compound/XOS Supplementation on SCFA Production
| Study Model | Dosage | Key SCFA Changes | Reference |
| Mice on a High-Fat Diet | 8% (w/w) XOS | Significantly higher cecum levels of acetic, propionic, and butyric acids. | [5] |
| Weaned Piglets | 500 mg/kg XOS | Significantly increased total SCFAs, propionate, and butyrate in the cecum. | [11][17] |
| Rats with High-Fat Diet-Induced Obesity | Not specified | Increased total SCFAs and butyric acid in the gut. | [18] |
| Pigs | 100 g/t XOS | Increased acetic acid and total SCFAs concentrations in intestinal contents. | [19] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol describes a method for assessing the prebiotic effect of this compound by monitoring changes in microbial populations and SCFA production in a controlled in vitro fermentation system.[20][21][22]
Materials:
-
Fresh fecal samples from healthy human donors.
-
Anaerobic basal medium (e.g., YCFA medium).
-
This compound (sterile solution).
-
Fructooligosaccharides (FOS) or inulin as a positive control.
-
Anaerobic chamber or jars with gas packs.
-
Sterile, anaerobic tubes or vials.
-
Centrifuge.
-
pH meter.
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples (1:10 w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber.
-
Inoculate the anaerobic basal medium with the fecal slurry (e.g., 5% v/v).
-
Add this compound to the inoculated medium at the desired concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (FOS or inulin).
-
Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.
-
At each time point, measure the pH of the culture medium.
-
Collect samples for microbial analysis (16S rRNA sequencing) and SCFA analysis (gas chromatography). Centrifuge the samples to pellet the bacterial cells and store the supernatant for SCFA analysis at -80°C.
Protocol 2: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the general steps for analyzing the microbial composition of fecal or fermentation samples.[18][23]
Materials:
-
DNA extraction kit suitable for fecal samples.
-
PCR reagents (polymerase, primers for the V3-V4 or other variable region of the 16S rRNA gene, dNTPs).
-
Thermal cycler.
-
Gel electrophoresis equipment.
-
DNA purification kit.
-
Next-generation sequencing platform (e.g., Illumina MiSeq).
Procedure:
-
Extract total genomic DNA from fecal samples or bacterial pellets from the in vitro fermentation using a validated DNA extraction kit.
-
Amplify the variable region of the 16S rRNA gene using universal primers.
-
Verify the PCR products by gel electrophoresis.
-
Purify the PCR products.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions for the chosen sequencing platform.
-
Perform sequencing.
-
Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to determine the microbial composition and relative abundances.
Protocol 3: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol provides a method for the quantification of SCFAs in fecal or fermentation samples.[24][25][26]
Materials:
-
Supernatant from fecal or fermentation samples.
-
Internal standard (e.g., 2-ethylbutyric acid).
-
Metaphosphoric acid.
-
Diethyl ether or other suitable extraction solvent.
-
Anhydrous sodium sulfate.
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP).[26]
-
SCFA standards (acetate, propionate, butyrate, etc.).
Procedure:
-
Thaw the sample supernatants.
-
Acidify the samples by adding metaphosphoric acid.
-
Add the internal standard to each sample.
-
Extract the SCFAs with an organic solvent like diethyl ether.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Transfer the clear extract to a GC vial.
-
Inject the sample into the GC-FID system.
-
Prepare a standard curve using known concentrations of SCFA standards.
-
Quantify the SCFAs in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Mandatory Visualizations
References
- 1. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Catabolism Mechanism and Growth-Promoting Effect of Xylooligosaccharides in Lactiplantibacillus plantarum Strain B20 [mdpi.com]
- 5. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enduranceresearch.com [enduranceresearch.com]
- 7. Effect of Xylo- oligosaccharides on Proliferatin of Bifidobacterium Adolescentis [spkx.net.cn]
- 8. Effect of Xylooligosaccharide on the Growth of Bifidobacteria [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Basis of Xylooligosaccharide Utilisation by Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Xylo-Oligosaccharides on Growth and Gut Microbiota as Potential Replacements for Antibiotic in Weaning Piglets [frontiersin.org]
- 12. This compound treatment strengthens intestinal barrier function by regulating claudin 2 and heat shock protein 27 expression in human Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Xylooligosaccharide-mediated gut microbiota enhances gut barrier and modulates gut immunity associated with alterations of biological processes in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Frontiers | Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity [frontiersin.org]
- 19. Dietary xylo-oligosaccharide supplementation alters gut microbial composition and activity in pigs according to age and dose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of Xylo-Oligosaccharide on the Gut Microbiota of Patients With Ulcerative Colitis in Clinical Remission [frontiersin.org]
- 21. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 22. researchgate.net [researchgate.net]
- 23. 16S rRNA gene sequencing reveals altered gut microbiota in young adults with schizophrenia and prominent negative symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 25. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 26. mdpi.com [mdpi.com]
Xylobiose Utilization in Plant Cell Wall Deconstruction: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of xylobiose in plant cell wall deconstruction studies. This compound, a disaccharide derived from xylan, not only serves as a carbon source for various microorganisms but also acts as a signaling molecule in plants, triggering defense responses. Understanding these processes is critical for applications ranging from biofuel production to the development of novel plant protectants and pharmaceuticals.
This document details experimental protocols for studying this compound-induced plant defense mechanisms and its utilization by engineered microorganisms for biotechnological purposes. Quantitative data from key studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using diagrams.
Section 1: this compound as a Signaling Molecule in Plant Defense
This compound can function as a Damage-Associated Molecular Pattern (DAMP), alerting the plant's immune system to cell wall damage, which may be indicative of pathogen attack or mechanical stress.[1][2][3] This recognition triggers a cascade of defense responses, collectively known as Pattern-Triggered Immunity (PTI).
Key Defense Responses Triggered by this compound in Arabidopsis thaliana
Treatment of Arabidopsis thaliana with this compound has been shown to elicit several key defense responses:
-
Reactive Oxygen Species (ROS) Burst: A rapid increase in the production of ROS, such as hydrogen peroxide (H₂O₂), is one of the earliest responses to DAMP recognition.[1][2]
-
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation: Activation of MAPK signaling cascades is a central component of PTI, leading to the regulation of downstream defense gene expression.[1][2]
-
Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at plasmodesmata and sites of potential pathogen entry, to reinforce the physical barrier.[1][2][4][5]
-
Changes in Cell Wall Composition: Plants remodel their cell walls in response to this compound, altering the levels of various monosaccharides.[2][3]
-
Hormonal Fluctuations: The levels of key defense-related phytohormones, such as jasmonic acid and salicylic acid, are altered upon this compound perception.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on Arabidopsis thaliana as reported in key literature.
Table 1: Effect of this compound Treatment on Cell Wall Monosaccharide Composition
| Monosaccharide | Change after 30 min | Change after 24 h |
| Arabinose | Increased | No significant change |
| Rhamnose | Increased | No significant change |
| Xylose | Increased | No significant change |
| Glucose | No significant change | Increased |
| Uronic Acid | Decreased | Decreased |
Data adapted from studies on this compound treatment in Arabidopsis.[2][3]
Table 2: Effect of this compound Treatment on Phytohormone Levels
| Phytohormone | Change after this compound Treatment |
| Jasmonic Acid | Affected |
| Abscisic Acid | Affected |
| Auxin | Affected |
| Cytokinin | Affected |
Qualitative changes as reported in the literature.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Objective: To quantify the production of reactive oxygen species (ROS) in plant tissue upon elicitation with this compound.
Materials:
-
Arabidopsis leaf discs
-
This compound solution (e.g., 100 µM)
-
Luminol solution
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs from 4-5 week old Arabidopsis plants and float them on water overnight in a 96-well plate to minimize wounding response.
-
Replace the water with the reaction solution containing luminol and HRP.
-
Add the this compound elicitor to the wells.
-
Immediately measure the chemiluminescence in a luminometer over a period of 40-60 minutes.
-
Data is typically expressed as relative light units (RLU).
Objective: To detect the activation of MAPKs by visualizing their phosphorylation status.
Materials:
-
Arabidopsis seedlings or leaf discs
-
This compound solution
-
Protein extraction buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Treat plant material with this compound for a specified time (e.g., 15 minutes).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody that specifically recognizes phosphorylated MAPKs.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
Objective: To visualize and quantify callose deposition in plant leaves.
Materials:
-
Arabidopsis leaves
-
This compound solution
-
Destaining solution (e.g., ethanol:acetic acid)
-
Aniline blue staining solution
-
Fluorescence microscope with a DAPI filter
Procedure:
-
Infiltrate leaves with this compound solution and incubate for 24 hours.
-
Destain the leaves with the destaining solution until chlorophyll is removed.
-
Wash the leaves and incubate in the aniline blue staining solution in the dark.
-
Mount the stained leaves on a microscope slide.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope.
-
Quantify the number of callose deposits per unit area using image analysis software.
Section 2: this compound Utilization by Engineered Microorganisms
The efficient conversion of lignocellulosic biomass to biofuels and other valuable chemicals is a key goal in biotechnology. Xylan, a major component of hemicellulose, can be broken down into xylo-oligosaccharides, including this compound, and ultimately xylose. Saccharomyces cerevisiae, the workhorse of industrial fermentation, cannot naturally metabolize xylose. Therefore, significant research has focused on engineering this yeast to utilize xylose.
Metabolic Engineering Strategies for Xylose Utilization in S. cerevisiae
Two primary pathways have been engineered into S. cerevisiae to enable xylose metabolism:
-
Oxidoreductase Pathway: This pathway, native to xylose-fermenting yeasts like Pichia stipitis, involves two key enzymes:
-
Xylose Reductase (XR): Reduces xylose to xylitol.
-
Xylitol Dehydrogenase (XDH): Oxidizes xylitol to xylulose.
-
-
Isomerase Pathway: This pathway is found in many bacteria and some fungi and involves a single enzyme:
-
Xylose Isomerase (XI): Directly converts xylose to xylulose.
-
Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP) and is further metabolized to ethanol through glycolysis.
Quantitative Data Summary
The following table summarizes the ethanol production from xylose by various engineered S. cerevisiae strains.
Table 3: Ethanol Production from Xylose by Engineered S. cerevisiae
| Strain Engineering Strategy | Substrate(s) | Ethanol Yield (g/g) | Ethanol Productivity (g/L/h) | Reference |
| XR/XDH Pathway | Xylose-Glucose Mixture | 0.35 - 0.38 | 0.24 - 0.30 (g/h/g dry weight) | [6] |
| XI Pathway (C. phytofermentans) | Xylose | 0.43 | 0.03 | [7] |
| XI Pathway (P. ruminicola) + Evo. Eng. | Xylose | 0.41 | - | [7] |
| XI Pathway (B. cenocepacia) + Evo. Eng. | Xylose | 0.45 | 0.42 ( g/cell/h ) | [7] |
| Co-culture of cellobiose and xylose fermenting strains | Cellobiose + Xylose | - | - | [8][9] |
Note: Ethanol yield is grams of ethanol produced per gram of sugar consumed. Productivity varies based on units reported in the literature.
Metabolic Pathway and Experimental Workflow Diagrams
Experimental Protocols
Objective: To assess the ethanol production capabilities of an engineered yeast strain from xylose.
Materials:
-
Engineered S. cerevisiae strain
-
Fermentation medium (e.g., YPX - Yeast extract, Peptone, Xylose)
-
Fermenter or shake flasks
-
HPLC system
Procedure:
-
Prepare a seed culture of the engineered yeast strain in a suitable medium.
-
Inoculate the fermentation medium containing a defined concentration of xylose with the seed culture.
-
Conduct the fermentation under controlled conditions (e.g., temperature, pH, aeration). For anaerobic conditions, use a fermenter with nitrogen sparging or sealed flasks with an airlock.
-
Take samples at regular intervals throughout the fermentation.
-
Analyze the samples for xylose consumption, ethanol production, and byproduct formation (e.g., xylitol, glycerol, acetate) using HPLC.
-
Measure cell growth by optical density (OD₆₀₀) or dry cell weight.
-
Calculate the ethanol yield (g ethanol/g xylose consumed) and productivity (g ethanol/L/h).
Objective: To quantify the concentrations of sugars (xylose, glucose) and ethanol in fermentation samples.
Materials:
-
Fermentation samples
-
Syringe filters (0.22 µm)
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H or similar column
-
Mobile phase (e.g., 5 mM H₂SO₄)
-
Standards for xylose, glucose, and ethanol
Procedure:
-
Centrifuge the fermentation samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Run the analysis using an isocratic flow of the mobile phase at a constant column temperature (e.g., 60°C).
-
Identify and quantify the peaks corresponding to xylose, glucose, and ethanol by comparing their retention times and peak areas to those of the standards.
-
Generate a standard curve for each compound to determine the concentrations in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound treatment triggers a defense-related response and alters cell wall composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Callose metabolism and the regulation of cell walls and plasmodesmata during plant mutualistic and pathogenic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-fermentation of cellobiose and xylose by mixed culture of recombinant Saccharomyces cerevisiae and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting peak tailing in xylobiose HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of xylobiose. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Question: I am observing significant peak tailing for my this compound standard. What are the potential causes and how can I fix it?
Peak tailing in the HPLC analysis of this compound can stem from a variety of factors, ranging from chemical interactions within the column to issues with the HPLC system itself. Below is a systematic guide to help you identify and resolve the issue.
Initial Assessment:
-
Evaluate the chromatogram: Does the tailing occur for all peaks or just the this compound peak? Tailing of all peaks often points to a system-wide issue, whereas tailing of a single peak is more likely related to the analyte's interaction with the stationary phase.[1]
-
Review your method: Compare your current analytical method against a validated protocol for this compound analysis. Ensure that the column, mobile phase, and instrument parameters are appropriate.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow to diagnose and resolve peak tailing in your this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Summary of Common Causes and Solutions
The table below summarizes the most common causes of peak tailing in this compound HPLC analysis and provides corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) | Typical Quantitative Parameters |
| Secondary Silanol Interactions | Polar hydroxyl groups on this compound can interact with residual silanol groups on the silica-based stationary phase, leading to multiple retention mechanisms and peak tailing.[2][3][4] | - Operate at a lower mobile phase pH to protonate silanol groups.[4][5] - Use a highly deactivated, end-capped column.[2][6] - Increase the buffer concentration in the mobile phase.[5] | - Mobile Phase pH: < 3 (for reversed-phase on silica)[6] - Buffer Concentration: > 20 mM[5] |
| Column Overload | Injecting too much sample mass or volume can saturate the stationary phase, causing peak distortion.[7][8][9] | - Reduce the injection volume.[10] - Dilute the sample.[8] - Use a column with a higher capacity (larger diameter or particle size).[2] | - Injection Volume (4.6 mm ID column): Typically 5-50 µL[11] - Sample Mass (150x4.6mm column): < 50 µg per compound[10] |
| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[11][12][13] | - Use tubing with a smaller internal diameter and shorter length. - Ensure all fittings are properly connected to minimize dead volume.[14] | - Tubing ID: ≤ 0.125 mm for UHPLC systems |
| Column Contamination or Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3] | - Use a guard column to protect the analytical column. - Implement a sample clean-up procedure (e.g., SPE).[2] - Flush the column with a strong solvent. | N/A |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[3] | - Dissolve the sample in the initial mobile phase or a weaker solvent. | N/A |
| Physical Column Issues | A void at the column inlet or a partially blocked frit can distort the flow path and cause peak tailing.[2] | - Reverse and flush the column (backflush). - If a void is visible, the column may need to be replaced. | N/A |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem in quantitative analysis?
Peak tailing can lead to several issues in quantitative analysis, including:
-
Reduced resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, making accurate integration difficult.
-
Inaccurate peak integration: The drawn-out tail can be difficult to consistently and accurately integrate, leading to errors in quantification.
-
Lower sensitivity: As the peak broadens, its height decreases, which can make it more difficult to detect low concentrations of the analyte.
Q2: Can the mobile phase pH really have that much of an impact on the peak shape of a neutral sugar like this compound?
While this compound is a neutral molecule, the stationary phase it is interacting with may not be. Most common reversed-phase HPLC columns are silica-based and have residual silanol groups on their surface. These silanol groups are acidic and can become ionized at mid-range pH values.[4] The ionized silanols can then interact with the polar hydroxyl groups of this compound through secondary interactions, leading to peak tailing.[2][4] By lowering the mobile phase pH, the silanol groups are protonated and less likely to engage in these secondary interactions, resulting in a more symmetrical peak shape.[4][5]
Q3: I'm using a HILIC column for my this compound analysis. What are some specific causes of peak tailing in HILIC?
In addition to the general causes mentioned above, HILIC has some specific considerations for peak shape:
-
Injection Solvent: The composition of the injection solvent is critical in HILIC. Injecting a sample in a solvent with a higher water content than the mobile phase can cause significant peak distortion and tailing.[13] It is best to dissolve the sample in a solvent that is as close as possible to the mobile phase composition, or even weaker (higher organic content).
-
Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Insufficient equilibration can lead to retention time drift and poor peak shape.[11]
-
Buffer Concentration: The concentration of the buffer in the mobile phase can be more critical in HILIC than in reversed-phase chromatography. Insufficient buffer concentration can lead to increased secondary interactions and peak tailing.[7][11]
Q4: How can I differentiate between peak tailing caused by column overload and that caused by secondary interactions?
A simple way to distinguish between these two causes is to perform a dilution experiment.[8]
-
Prepare a dilution of your sample (e.g., 1:10).
-
Inject the diluted sample under the same chromatographic conditions.
-
If the peak shape improves significantly and becomes more symmetrical, the original issue was likely column overload.[8]
-
If the peak tailing persists even at the lower concentration, it is more likely due to secondary interactions with the stationary phase or other issues.
Experimental Protocol: HPLC Analysis of this compound using PMP Derivatization
This protocol describes a validated reversed-phase HPLC method for the analysis of xylo-oligosaccharides, including this compound, using pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and UV detection.[2][6]
1. Materials and Reagents
-
This compound standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
2. Standard and Sample Preparation
-
PMP Solution (0.5 M): Dissolve PMP in methanol.
-
Sodium Hydroxide Solution (0.3 M): Dissolve NaOH in deionized water.
-
Hydrochloric Acid Solution (0.3 M): Prepare by diluting concentrated HCl in deionized water.
-
This compound Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to a known concentration.
3. PMP Derivatization Procedure
-
To 100 µL of the this compound standard or sample solution, add 100 µL of 0.3 M NaOH and 200 µL of 0.5 M PMP solution in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 100 µL of 0.3 M HCl.
-
Add 500 µL of deionized water.
-
Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing.
-
Centrifuge and discard the lower organic layer. Repeat the extraction two more times.
-
Filter the upper aqueous layer through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Condition |
| Column | Kromasil C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 10 mmol/L Ammonium acetate buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, hold for 5 min Linear gradient to 70% A / 30% B over 15 min Hold at 70% A / 30% B for 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
5. Data Analysis
-
Identify the this compound-PMP peak based on the retention time of the standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from the this compound standards.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between potential causes of peak tailing and the corresponding troubleshooting actions.
Caption: Relationship between causes and solutions for peak tailing.
References
- 1. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. xylooligosaccharide.com [xylooligosaccharide.com]
- 10. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis of biomass sugars using a novel HPLC method [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xylobiose Yield from Enzymatic Hydrolysis of Biomass
Welcome to the technical support center for optimizing xylobiose yield from the enzymatic hydrolysis of biomass. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound during enzymatic hydrolysis?
A1: The yield of this compound is a multifactorial outcome influenced by several critical parameters. These include the choice and composition of the lignocellulosic biomass, the effectiveness of the pretreatment method, the specificity and activity of the enzymatic cocktail used, and the hydrolysis conditions. Lignin and cellulose in the biomass can act as physical barriers, preventing enzymes from accessing the xylan backbone[1][2]. Therefore, an effective pretreatment is crucial to expose the hemicellulose. The enzyme selection is also critical; endo-β-1,4-xylanases are required to cleave the xylan backbone into smaller xylooligosaccharides (XOS), including this compound[3][4]. However, the presence of β-xylosidase activity can further hydrolyze this compound into xylose, thus reducing the final this compound yield[5][6]. Reaction conditions such as pH, temperature, and incubation time must be optimized for the specific enzymes and substrate being used[3][7].
Q2: I am observing a low overall yield of soluble sugars. What are the potential causes and how can I troubleshoot this?
A2: A low yield of total soluble sugars, including this compound, can stem from several issues. Inadequate pretreatment of the biomass is a common culprit, as it may not sufficiently remove lignin or expose the hemicellulose for enzymatic attack[1][2]. The enzymatic hydrolysis itself may be inefficient due to suboptimal reaction conditions (pH, temperature), insufficient enzyme loading, or the presence of inhibitors generated during pretreatment[8][9]. To troubleshoot, consider the following:
-
Evaluate Pretreatment Efficacy: Analyze the composition of your biomass before and after pretreatment to ensure a significant reduction in lignin and an increase in accessible hemicellulose.
-
Optimize Enzyme Loading: Perform a dose-response experiment to determine the optimal enzyme concentration for your specific substrate.
-
Check for Inhibitors: Pretreatment can generate compounds like furfural and hydroxymethylfurfural, which can inhibit enzymatic activity. Consider a detoxification step if significant levels of inhibitors are suspected[8].
-
Verify Reaction Conditions: Ensure that the pH and temperature of your hydrolysis reaction are optimal for the specific xylanase you are using.
Q3: My this compound yield is low, but the concentration of xylose is high. What is happening and how can I fix it?
A3: High xylose concentration at the expense of this compound is a strong indicator of excessive β-xylosidase activity in your enzyme preparation[5][6]. β-xylosidases cleave this compound and other small xylooligosaccharides into xylose monomers[4]. To increase your this compound yield, you should:
-
Select a Xylanase with Low β-xylosidase Activity: Screen different commercial or in-house xylanase preparations to find one with high endo-xylanase activity and minimal β-xylosidase side activity.
-
Control Reaction Time: this compound is an intermediate product. Shorter reaction times may favor the accumulation of this compound before it is converted to xylose. Time-course experiments are recommended to identify the optimal hydrolysis duration[10].
-
Inhibit β-xylosidase Activity: In some cases, it may be possible to selectively inhibit β-xylosidase activity, for example, through the addition of specific inhibitors, though this can be complex.
Q4: Can the this compound product itself inhibit the enzymatic reaction?
A4: Yes, product inhibition is a known phenomenon in enzymatic hydrolysis. Both this compound and other xylooligosaccharides can inhibit the activity of cellulases and, to some extent, xylanases[11][12]. Xylooligosaccharides have been shown to be particularly potent inhibitors of cellobiohydrolases, which are key enzymes in cellulose degradation[12][13]. This is a critical consideration in simultaneous saccharification and fermentation (SSF) processes where both cellulose and hemicellulose are being hydrolyzed. To mitigate this, consider strategies to remove the products as they are formed, or use enzyme preparations that are less susceptible to product inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Yield | Ineffective biomass pretreatment. | Optimize pretreatment conditions (e.g., alkali concentration, temperature, time) to improve xylan accessibility[1][3]. |
| Suboptimal enzyme dosage or activity. | Determine the optimal enzyme loading for your substrate. Ensure the enzyme is active and has not been denatured. | |
| Non-ideal hydrolysis conditions (pH, temperature, time). | Optimize pH, temperature, and reaction time based on the enzyme manufacturer's specifications and empirical testing[14]. | |
| Presence of inhibitors from pretreatment. | Analyze for and remove inhibitory compounds if present[8]. | |
| High Xylose, Low this compound | High β-xylosidase activity in the enzyme preparation. | Use a xylanase with low β-xylosidase activity or optimize the reaction time to favor this compound accumulation[6][15]. |
| Inconsistent Results | Heterogeneity of the biomass substrate. | Ensure consistent particle size and composition of the biomass. |
| Inaccurate quantification methods. | Validate your analytical methods (e.g., HPLC, DNS) for this compound and xylose quantification[16][17]. |
Experimental Protocols
General Enzymatic Hydrolysis Protocol
A typical procedure for the enzymatic hydrolysis of xylan to produce xylooligosaccharides involves the following steps[10]:
-
Substrate Preparation: Prepare a suspension of the pretreated biomass or purified xylan in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0).
-
Enzyme Addition: Add the xylanase enzyme to the substrate suspension at a predetermined concentration (e.g., 0.1 U of xylanase activity).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with agitation (e.g., 1300 rpm) for a specific duration (e.g., 0 to 180 minutes).
-
Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by boiling at 98-100°C for 5-10 minutes to denature the enzyme.
-
Analysis: Analyze the supernatant for reducing sugars (e.g., using the DNS method) and for the specific xylooligosaccharide profile using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[10][14].
HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of this compound and other xylooligosaccharides[16][17][18].
-
Sample Preparation: The samples obtained from the hydrolysis reaction are centrifuged to remove any solids, and the supernatant is filtered through a 0.22 µm syringe filter before injection into the HPLC system. Depending on the sample matrix, further cleanup steps like ethanol precipitation or treatment with zinc acetate and potassium ferrocyanide for high-protein samples may be necessary[16].
-
Chromatographic System: An HPLC system equipped with a refractive index (RI) detector is commonly used. A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-42A or HPX-87H, is suitable for separating xylooligosaccharides[17][18].
-
Mobile Phase: The mobile phase is typically HPLC-grade water or a dilute acid solution (e.g., 0.01 N sulfuric acid), run isocratically at a specific flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 75-80°C)[17][18].
-
Quantification: A standard curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the sample to the standard curve[16][18].
Data Presentation
Table 1: Comparison of Xylooligosaccharide (XOS) Yields from Different Biomass Sources and Pretreatment/Hydrolysis Conditions.
| Biomass Source | Pretreatment | Enzyme Source | Key Hydrolysis Conditions | XOS Yield | Reference |
| Wheat Bran Xylan | Chemical Pretreatment | Enterobacter hormaechei KS1 xylanase | pH 6.0, 50°C, 24 h | 374 mg/g | [3] |
| Cassava Peels | NaOH Pretreatment | Enzymatic Hydrolysis | Not specified | 396.5 mg/g xylan | [3] |
| Corn Cobs | Ultrasound-assisted alkali extraction | Not specified | Not specified | 174.81 mg/g | [3] |
| Beechwood Xylan | None (purified xylan) | Thermomyces lanuginosus xylanase | 24 h | >90% (w/v) | [15] |
| Sugarcane Bagasse | Not specified | Kitasatospora sp. endo-xylanase | 30°C, 16 U enzyme, 4% substrate | This compound as main product | [14][19] |
| Oil Palm Empty Fruit Bunch | Not specified | Kitasatospora sp. endo-xylanase | 30°C, 16 U enzyme, 5% substrate | This compound as main product | [14][19] |
| Rice Straw | Not specified | Kitasatospora sp. endo-xylanase | 40°C, 16 U enzyme, 4% substrate | This compound as main product | [14][19] |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Xylooligosaccharides from Biomass Lignocellulose: Properties, Sources and Production Methods [jstage.jst.go.jp]
- 2. Supplementation with xylanase and β-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Xylose Recovery in Oil Palm Empty Fruit Bunches for Xylitol Production [mdpi.com]
- 9. Xylose fermentation as a challenge for commercialization of lignocellulosic fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.10. Enzymatic Hydrolysis of Xylan [bio-protocol.org]
- 11. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 16. xylooligosaccharide.com [xylooligosaccharide.com]
- 17. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
Technical Support Center: Preventing Xylobiose Degradation During Sample Preparation
For researchers, scientists, and drug development professionals, accurate quantification of xylobiose is critical for a variety of applications, from biofuel research to prebiotic formulation. However, the stability of this compound during sample preparation is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the final sample. | Enzymatic Degradation: Presence of active β-xylosidases in the sample matrix. | Heat Inactivation: Immediately after sample collection, heat the sample to 90-100°C for 10-15 minutes to denature enzymes. pH Adjustment: Adjust the sample pH to a range where β-xylosidase activity is minimal (typically outside the optimal pH of 4-7). Inhibitor Addition: Add known β-xylosidase inhibitors such as D-xylose or specific chemical inhibitors. |
| Acidic Hydrolysis: Sample is too acidic (low pH), leading to the breakdown of glycosidic bonds. | Buffering: Maintain the sample pH between 6.0 and 7.0 using a suitable buffer system (e.g., phosphate buffer) throughout the preparation process. Minimize Acid Exposure: If acidic conditions are necessary for extraction, minimize the exposure time and temperature. Neutralize the sample as soon as possible. | |
| Maillard Reaction: Reaction of the reducing end of this compound with amino acids, peptides, or proteins in the sample, especially at elevated temperatures. | Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). pH Control: Keep the pH below 7 to reduce the rate of the Maillard reaction. Inhibitors: Consider the use of Maillard reaction inhibitors such as aminoguanidine in non-biological samples. Derivatization: Chemically modify the reducing end of this compound to prevent its participation in the Maillard reaction. | |
| Inconsistent this compound concentrations across replicate samples. | Variable Enzyme Activity: Inconsistent inactivation of endogenous enzymes across samples. | Standardize Inactivation: Ensure consistent and thorough heat inactivation or inhibitor concentration for all samples. |
| Inconsistent pH: Fluctuations in pH during sample processing. | Robust Buffering: Use a buffer with sufficient capacity to maintain a stable pH throughout the procedure. | |
| Sample Heterogeneity: Uneven distribution of this compound or degrading factors in the starting material. | Homogenization: Thoroughly homogenize the initial sample to ensure uniformity. | |
| Appearance of unexpected peaks or a decrease in this compound peak with an increase in xylose peak over time. | Ongoing Degradation: Incomplete inactivation of enzymes or continued chemical hydrolysis. | Storage Conditions: Store samples and extracts at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Re-evaluate Inactivation: Confirm that the heat inactivation or inhibitor concentration is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The three main causes of this compound degradation are:
-
Enzymatic Hydrolysis: β-xylosidases, enzymes commonly present in plant materials, can cleave this compound into two xylose molecules.
-
Acidic Hydrolysis: Low pH conditions can lead to the non-enzymatic cleavage of the glycosidic bond in this compound.
-
Maillard Reaction: The reducing end of this compound can react with amino groups in proteins and amino acids, especially at high temperatures, leading to its loss and the formation of complex brown polymers.[1][2][3]
Q2: At what pH and temperature is this compound most stable?
A2: this compound is most stable at a neutral to slightly acidic pH (around 6.0-7.0) and at low temperatures (4°C or below). High temperatures and strongly acidic or alkaline conditions significantly accelerate its degradation.
Q3: How can I inhibit β-xylosidase activity in my samples?
A3: You can inhibit β-xylosidase activity through several methods:
-
Heat Inactivation: Heating the sample to 90-100°C for a short period (10-15 minutes) is effective in denaturing most enzymes.
-
pH Adjustment: Adjusting the pH of your sample to be outside the optimal range for the enzyme (typically pH 4-7) can significantly reduce its activity.
-
Inhibitors: The addition of competitive inhibitors, such as the product of the enzymatic reaction, D-xylose, can slow down the degradation of this compound. The effectiveness of inhibition is dependent on the specific enzyme and the concentration of the inhibitor, as indicated by the inhibition constant (Ki).
Q4: What is the Maillard reaction and how can I prevent it?
A4: The Maillard reaction is a chemical reaction between the reducing end of sugars (like this compound) and amino acids or proteins.[1][2] This reaction is accelerated by heat and can lead to the loss of your analyte and the formation of interfering compounds. To prevent it:
-
Work at low temperatures (on ice or at 4°C).
-
Maintain a neutral or slightly acidic pH.
-
For non-biological samples, consider using inhibitors like aminoguanidine.
-
Derivatization of the reducing end of this compound can also prevent its participation in the reaction.
Q5: What are the best storage conditions for samples containing this compound?
A5: For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize both enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.
Quantitative Data Summary
Table 1: Influence of pH and Temperature on β-Xylosidase Activity
This table summarizes the optimal pH and temperature for the activity of various β-xylosidases, as well as their stability under different conditions. Operating outside of these optimal ranges can help to minimize enzymatic degradation of this compound.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Temperature Stability | Reference |
| Thermotoga thermarum | 6.0 | 95 | 5.0 - 7.5 | Half-life of 2h at 85°C | [4] |
| Penicillium piceum | 4.0 | 70 | 3.0 - 5.0 | Half-life of 10 days at 70°C | [5] |
| Pseudozyma hubeiensis | 4.5 | 60 | 4.0 - 9.0 | Stable at 50°C for 4h | [6] |
| Streptomyces sp. CH7 | 7.0 | 85 | 5.5 - 8.5 | Stable up to 60°C for 30 min | [7] |
| Sphingobacterium sp. | 5.5 | 50 | 3.0 - 9.0 | Stable at 30°C | [8] |
| Chaetomium thermophilum | 7.0 | 75 | - | >60% activity after 30 min at 85°C | [9] |
Table 2: Inhibition of β-Xylosidases by D-Xylose
D-xylose, the product of this compound hydrolysis, acts as a competitive inhibitor for β-xylosidases. This table provides the inhibition constant (Ki) of D-xylose for various β-xylosidases. A lower Ki value indicates stronger inhibition.
| Organism | GH Family | Inhibition Constant (Ki) for D-Xylose (mM) | Reference |
| Geobacillus thermoleovorans | 43 | 76 ± 8.5 | [10] |
| Thermoanaerobacterium sp. | 39 | - | [3] |
| Cellulomonas uda | - | 650 | [11] |
| Talaromyces emersonii | - | 1.3 | [11] |
| Thermotoga thermarum | - | ~1000 | [12] |
| Saccharum officinarum | - | Competitive Inhibition | [8] |
| Pseudozyma hubeiensis | - | 75 (for 50% activity) | [13] |
Table 3: Kinetic Data for the Maillard Reaction between D-Xylose and Glycine
This table presents kinetic data for the Maillard reaction, highlighting the influence of reactant concentrations. This demonstrates that higher concentrations of reactants lead to a faster reaction rate.
| D-Xylose (M) | Glycine (M) | Rate of Coloration (Absorbance at 630 nm/min) |
| 0.1 | 2.0 | ~0.0025 |
| 0.2 | 2.0 | ~0.0050 |
| 0.4 | 2.0 | ~0.0100 |
| 2.0 | 0.05 | ~0.0015 |
| 2.0 | 0.1 | ~0.0030 |
| 2.0 | 0.2 | ~0.0060 |
| 2.0 | 0.4 | ~0.0120 |
Data adapted from a kinetic study of the Maillard reaction between D-xylose and glycine.[1]
Experimental Protocols
Protocol 1: Extraction and Stabilization of this compound from Corncobs
This protocol provides a method for extracting this compound from corncobs while minimizing degradation.
Materials:
-
Corncobs, dried and ground to a fine powder
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethanol (95%)
-
Centrifuge and centrifuge tubes
-
Water bath or heating block
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Enzyme Inactivation: Suspend the ground corncob powder in 50 mM phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio. Immediately heat the slurry to 95°C for 15 minutes in a water bath to inactivate endogenous enzymes. Cool the slurry on ice.
-
Extraction: Stir the cooled slurry at 4°C for 2 hours to extract soluble oligosaccharides, including this compound.
-
Centrifugation: Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound.
-
Ethanol Precipitation: Add four volumes of cold 95% ethanol to the supernatant and incubate at -20°C for at least 4 hours (or overnight) to precipitate higher molecular weight polysaccharides and proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated material.
-
Supernatant Concentration: Collect the supernatant, which contains the this compound and other small oligosaccharides. Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.
-
Final Preparation: Re-dissolve the concentrated extract in a known volume of deionized water. Filter the solution through a 0.22 µm syringe filter before analysis by HPLC or other methods.
-
Storage: Store the final extract at -80°C until analysis.
Protocol 2: Sample Preparation for this compound Analysis by HPLC
This protocol outlines the general steps for preparing different types of samples for this compound quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample (liquid, semi-solid, or solid)
-
Deionized water
-
Ethanol (95%)
-
For high-protein samples: Zinc acetate solution and potassium ferrocyanide solution
-
For high-fat samples: Petroleum ether
-
Centrifuge
-
Sonicator (for solid samples)
-
0.22 µm syringe filters
Procedure:
-
Liquid Samples:
-
To 5 mL of the liquid sample, add 10 mL of deionized water and mix thoroughly.
-
Add ethanol to a final concentration of 75% (v/v) to precipitate proteins and larger polysaccharides.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the supernatant and evaporate the ethanol.
-
Redissolve the residue in a known volume of deionized water and filter through a 0.22 µm syringe filter.
-
-
Solid and Semi-Solid Samples:
-
Weigh 1-5 g of the homogenized sample and add 20 mL of deionized water.
-
Sonicate for 30 minutes to aid extraction.
-
Follow steps 2-5 for liquid samples.
-
-
High-Protein Samples (e.g., Dairy Products):
-
After the initial water extraction, add 5 mL of zinc acetate solution and 5 mL of potassium ferrocyanide solution to precipitate proteins.
-
Mix well and allow to stand for 10 minutes.
-
Proceed with ethanol precipitation as described for liquid samples.
-
-
High-Fat Samples (>10% Fat):
-
Before water extraction, perform a defatting step by extracting the sample with petroleum ether three times.
-
Allow the residual petroleum ether to evaporate completely before proceeding with the water extraction as described for solid samples.
-
Visualizations
Caption: Major degradation pathways of this compound during sample preparation.
Caption: Recommended workflow for sample preparation to prevent this compound degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical properties of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Thermotoga thermarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Xylobiose from Hydrolysates
Welcome to the technical support center for the purification of xylobiose from hydrolysates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound from hydrolysates.
Issue 1: Low this compound Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Suboptimal Hydrolysis Conditions | Ensure that the enzymatic or chemical hydrolysis conditions (pH, temperature, time, enzyme/acid concentration) are optimized for the selective production of this compound over other xylooligosaccharides (XOS) or xylose. |
| This compound Loss During Activated Carbon Treatment | - Activated carbon can adsorb this compound. Optimize the activated carbon loading; lower concentrations may reduce this compound loss.[1] - Use a gradient of ethanol for elution. A 15% ethanol elution has been shown to recover a significant percentage of XOS.[2] Repeated elutions with a low concentration of ethanol can increase total recovery.[2] |
| Membrane Filtration Issues | - Membrane fouling can lead to reduced recovery. Pre-treat the hydrolysate to remove larger impurities like lignin before membrane filtration. - Select a membrane with the appropriate molecular weight cut-off (MWCO) to retain this compound while allowing smaller impurities to pass through. Nanofiltration has been used to separate this compound from xylose.[3][4] |
| Co-elution with Impurities in Chromatography | - Optimize the chromatographic conditions (e.g., gradient, flow rate, mobile phase composition) to improve the resolution between this compound and other components. - Consider using a combination of different chromatography techniques, such as ion exchange followed by gel filtration, for better separation.[5] |
Issue 2: Presence of Colored Impurities (e.g., Lignin Derivatives) in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Lignin | - Pre-treat the hydrolysate to remove lignin before downstream processing. Methods include flocculation, ultrafiltration, or adsorption on resins like polystyrene divinylbenzene (PS-DVB).[1][6] - Activated carbon treatment is effective for removing lignin-derived color compounds.[7][8] The efficiency of lignin adsorption is influenced by the properties of the activated carbon, such as its microporosity and surface chemistry.[7] |
| Formation of Colored Compounds During Hydrolysis | - Optimize hydrolysis conditions to minimize the formation of degradation products. High temperatures and harsh acidic conditions can lead to the formation of colored compounds. |
| Carryover from Upstream Processes | - Ensure adequate washing of the biomass after pretreatment to remove soluble lignin and other colored impurities. |
Issue 3: Contamination with Monosaccharides (e.g., Xylose, Glucose, Arabinose)
| Potential Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis or Over-hydrolysis | - Optimize the type and dosage of xylanase to maximize this compound production and minimize the release of xylose. - Control the hydrolysis time to prevent the breakdown of this compound into xylose. |
| Ineffective Separation | - Gel Filtration Chromatography (GFC): This technique separates molecules based on size and is effective for separating this compound from monosaccharides.[5] - Nanofiltration: Can be used to separate this compound from smaller monosaccharides like xylose.[3] - Activated Carbon Chromatography: By washing the activated carbon column with water after adsorption, monosaccharides can be removed before eluting the this compound with an ethanol solution.[1][9] |
Issue 4: Presence of Inhibitory Compounds (e.g., Furfural, HMF, Acetic Acid)
| Potential Cause | Troubleshooting Steps |
| Harsh Pretreatment or Hydrolysis Conditions | - The dehydration of xylose under acidic conditions and high temperatures can form furfural.[2] Milder pretreatment and hydrolysis conditions can reduce the formation of these inhibitors. |
| Inefficient Removal | - Activated Carbon Treatment: This is a conventional and efficient method for removing furfural and lignin from hemicellulose hydrolysates.[2] - Graphene Oxide-Mediated Purification (GOMP): This novel method has shown high efficiency in removing furfural, HMF, and acetic acid with good recovery of XOS.[2] - Ion Exchange Resins: Can be used to remove acidic compounds like acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound from biomass hydrolysates?
A1: The primary challenges stem from the complex composition of biomass hydrolysates.[5] These mixtures contain not only this compound but also a variety of other compounds, including other xylooligosaccharides (XOS) with different degrees of polymerization, monosaccharides (xylose, glucose, arabinose), lignin-derived compounds, proteins, lipids, pigments, and degradation products like furfural, hydroxymethylfurfural (HMF), and acetic acid.[2][4][5] Separating this compound from these structurally similar or interfering substances to a high purity is a significant challenge.
Q2: What are the common methods used for this compound purification?
A2: Several methods are employed, often in combination, to purify this compound. These include:
-
Activated Carbon Adsorption: Widely used for decolorization and removal of hydrophobic impurities like lignin and furfural.[1][2][8]
-
Chromatography: Techniques such as ion-exchange chromatography (IEC), gel filtration chromatography (GFC), and centrifugal partition chromatography (CPC) are used to separate this compound based on charge, size, and partitioning behavior, respectively.[1][5][10]
-
Membrane Filtration: Nanofiltration and ultrafiltration can separate this compound from high molecular weight impurities (like lignin) or low molecular weight impurities (like monosaccharides and salts).[3][5]
-
Solvent Precipitation and Extraction: These methods are also utilized in the purification process.[5]
Q3: How does activated carbon treatment work for this compound purification?
A3: Activated carbon has a porous structure and a large surface area that allows it to adsorb impurities. It is particularly effective at removing colored compounds like lignin derivatives and fermentation inhibitors such as furfural.[2][7] The selective adsorption of lignin is favored by activated carbon with a high microporosity, small mesopore diameters, and acidic surface groups.[7] After the impurities are adsorbed, the this compound can be recovered by washing and then eluting with a solvent, typically an ethanol-water mixture.[1][2]
Q4: Can I achieve high-purity this compound with a single purification step?
A4: Achieving high purity this compound with a single treatment is unlikely due to the complexity of the hydrolysate.[5] A multi-step process is generally required. For example, a process might involve an initial ultrafiltration step to remove large molecules, followed by resin adsorption for decolorization and desalination, and finally gel filtration chromatography to separate this compound from other sugars.[5]
Q5: What is the role of ion-exchange chromatography in this compound purification?
A5: Ion-exchange chromatography (IEC) is used to remove charged impurities from the hydrolysate.[5] Anion-exchange resins can effectively remove negatively charged lignin derivatives and other acidic compounds.[5] Cation-exchange resins can remove positively charged ions, such as salts that may have been introduced during pretreatment.[5] Since this compound is a neutral molecule, it will not bind to the ion-exchange resin under neutral pH conditions and can be collected in the flow-through.
Quantitative Data Summary
Table 1: Comparison of Xylooligosaccharide (XOS) Purification Methods
| Purification Method | XOS Recovery (%) | Furfural Removal (%) | HMF Removal (%) | Acetic Acid Removal (%) | Reference |
| Graphene Oxide-Mediated Purification (GOMP) | 73.87 ± 4.25 | 85.42 | 87.38 | 84.0 | [2] |
| Activated Charcoal Treatment | 72.76 ± 0.84 | - | - | - | [2] |
| Membrane Filtration (2 kDa cutoff) | 44.07 ± 0.92 | - | - | - | [2] |
Table 2: Purity and Recovery of this compound using a Combined Purification Process
| Parameter | Value | Reference |
| Final this compound Purity | 95.74 ± 1.43% | [5] |
| This compound Recovery | 93.61 ± 3.50% | [5] |
| Decolorization Rate | 77.59 ± 3.79% | [5] |
| Desalination Rate | 96.85 ± 1.43% | [5] |
| (Process involved resin adsorption and gel filtration chromatography) |
Experimental Protocols
Protocol 1: Activated Carbon-Mediated Purification (ACMP) of Xylooligosaccharides (XOS)
This protocol is adapted from a study on the purification of XOS from wheat bran hydrolysate.[2]
-
Preparation of Hydrolysate: Centrifuge the initial hydrolysate at 6000 rpm for 10 minutes to remove insoluble solids.
-
Adsorption:
-
Add activated charcoal to the supernatant at a concentration of 3-15% (w/v).
-
Stir the mixture at 200 rpm for 1 hour at room temperature.
-
-
Removal of Unbound Impurities:
-
Centrifuge the mixture to pellet the activated carbon.
-
Discard the supernatant.
-
Wash the pellet twice with deionized water to remove unbound impurities.
-
-
Elution of XOS:
-
Perform a gradient elution with ethanol at concentrations of 15%, 30%, 45%, and 60% (v/v) to optimize the recovery of XOS.
-
For example, multiple elutions with 15% ethanol have been shown to be effective for total XOS recovery.[2]
-
-
Downstream Processing: The collected ethanol eluates containing the purified XOS can be vacuum-dried for ethanol removal and stored at -20°C.
Protocol 2: Combined Resin Adsorption and Gel Filtration Chromatography for this compound Purification
This protocol is based on a method for purifying this compound from sugarcane bagasse xylan hydrolysate.[5]
-
Pre-treatment (Ultrafiltration):
-
Filter the hydrolysate through a 10 kDa cut-off ultrafiltration membrane to remove macromolecules such as large lignin particles and proteins.
-
-
Decolorization and Desalination (Resin Adsorption):
-
Pass the ultrafiltered hydrolysate through a column packed with a combination of anion-exchange (e.g., D201) and cation-exchange (e.g., 001x7) resins.
-
The optimal volume ratio and flow rate should be determined experimentally. A volume ratio of 1.67:1 (cation:anion) and a flow rate of 1.76 mL/min have been reported as effective.[5]
-
-
Separation of this compound (Gel Filtration Chromatography - GFC):
-
Load the decolorized and desalted hydrolysate onto a GFC column (e.g., Bio-Gel P2).
-
Elute with deionized water at a constant flow rate.
-
Collect fractions and analyze for this compound content using a suitable analytical method like HPLC.
-
-
Analysis: Monitor the purity and recovery of this compound at each step using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC).[11][12]
Visualizations
Caption: A general workflow for the purification of this compound from biomass hydrolysates.
Caption: A troubleshooting flowchart for addressing low purity issues in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming End-Product Inhibition of Xylanase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of end-product inhibition of xylanase by its product, xylobiose.
Frequently Asked Questions (FAQs)
Q1: What is end-product inhibition of xylanase?
A1: End-product inhibition is a form of negative feedback where the product of an enzymatic reaction, in this case, this compound and other xylo-oligomers (XOS), binds to the xylanase enzyme and reduces its catalytic activity.[1][2] As the concentration of these products increases during the hydrolysis of xylan, the efficiency of the xylanase decreases.[3] This is a significant bottleneck in processes aiming for complete xylan degradation, such as in biofuel production and biorefineries.
Q2: Why is this compound an effective inhibitor of xylanase?
A2: this compound, a disaccharide of xylose, is one of the primary products of xylan hydrolysis by endo-β-1,4-xylanases.[4] Its structure allows it to bind to the active site of the xylanase, competing with the larger xylan substrate. This non-productive binding effectively sequesters the enzyme, preventing it from acting on new substrate molecules and thereby inhibiting the overall reaction rate. Xylo-oligomers, in general, are potent inhibitors of hemicellulase activity.[5]
Q3: What are the primary strategies to overcome end-product inhibition of xylanase?
A3: There are three main strategies to mitigate end-product inhibition:
-
Enzymatic Removal of the Inhibitor: Supplementing the reaction with an enzyme that degrades the inhibitory product. The most common approach is using β-xylosidase to convert this compound and XOS into xylose.[5][6]
-
Protein Engineering: Modifying the xylanase enzyme through rational design or directed evolution to decrease its sensitivity to this compound inhibition.[7][8][9]
-
Process Engineering (Immobilization): Immobilizing the xylanase on a solid support. This can improve enzyme stability and facilitate the continuous removal of products from the reaction environment, preventing their accumulation.[10][11]
Q4: How does β-xylosidase alleviate xylanase inhibition?
A4: β-xylosidase works in synergy with xylanase to achieve complete xylan degradation.[5] While endo-xylanase breaks down the internal bonds of the xylan polymer into smaller xylo-oligomers (like this compound), β-xylosidase cleaves these oligomers from the non-reducing end to release xylose monomers.[1][4] By converting the inhibitory this compound into the less-inhibitory xylose, β-xylosidase relieves the end-product inhibition on the xylanase, allowing for a more efficient and complete breakdown of the xylan substrate.[1][6]
Q5: What is the role of protein engineering in creating inhibitor-resistant xylanases?
A5: Protein engineering aims to alter the structure of the xylanase to reduce its affinity for this compound without compromising its catalytic efficiency on xylan. This is achieved through methods like:
-
Site-Directed Mutagenesis: Involves making specific changes to the amino acid residues in the enzyme's substrate-binding site.[7] By altering residues that interact with the product, the binding of this compound can be weakened, thus reducing inhibition.[12]
-
Random Mutagenesis: Creates a large library of enzyme variants with random mutations.[8][13] These variants are then screened for desired properties, such as improved thermostability and reduced product inhibition.[8]
Q6: Can enzyme immobilization help overcome product inhibition?
A6: Yes, enzyme immobilization can be an effective strategy. By attaching the xylanase to a solid support, it is possible to use it in continuous-flow reactors.[14] This setup allows for the constant removal of hydrolysis products (this compound) from the vicinity of the enzyme, preventing their concentration from reaching inhibitory levels.[10] Immobilization also offers benefits like enhanced enzyme stability, easier separation of the enzyme from the product, and potential for enzyme reuse, which can lower overall process costs.[10][11]
Troubleshooting Guides
Problem 1: Low xylan conversion despite high xylanase loading.
-
Possible Cause: Severe end-product inhibition is occurring. As soon as a small amount of this compound and XOS are produced, they begin to inhibit the xylanase, stalling the reaction.
-
Troubleshooting Steps:
-
Analyze Hydrolysate Composition: Measure the concentration of this compound and other short-chain xylo-oligomers. High levels confirm product inhibition.
-
Supplement with β-xylosidase: Add β-xylosidase to the reaction mixture. This will hydrolyze the inhibitory oligomers to xylose. Studies have shown this can increase glucan and xylan conversions significantly.[15][16]
-
Optimize Enzyme Addition Sequence: Research suggests that adding hemicellulases (xylanase and β-xylosidase) several hours before adding cellulase (in a mixed biomass context) can be more effective. This may be due to reducing the non-productive binding of cellulase to xylan.[15][17]
-
Problem 2: Accumulation of xylo-oligomers (XOS) in the final product.
-
Possible Cause: The native xylanolytic system being used lacks sufficient β-xylosidase activity to completely break down the XOS produced by the endo-xylanase.
-
Troubleshooting Steps:
-
Co-immobilize Enzymes: If using an immobilized system, consider co-immobilizing xylanase and β-xylosidase on the same support. This ensures the inhibitory products are degraded as soon as they are formed.
-
Screen for High β-xylosidase Strains: If relying on microbial fermentation, screen for strains that naturally produce a high ratio of β-xylosidase to xylanase activity.[5]
-
Add Exogenous β-xylosidase: The most direct approach is to supplement the hydrolysis reaction with a purified, commercially available β-xylosidase. The optimal ratio of xylanase to β-xylosidase will need to be determined empirically for your specific substrate and conditions.[15][18]
-
Problem 3: Standard xylanase denatures under required process conditions (e.g., high temperature).
-
Possible Cause: The operational conditions of your process are too harsh for the wild-type enzyme.
-
Troubleshooting Steps:
-
Source Thermostable Enzymes: Explore xylanases from thermophilic organisms, which are naturally more robust and stable at high temperatures.[8]
-
Protein Engineering for Stability: Use random or site-directed mutagenesis to introduce mutations that enhance the thermostability of your existing xylanase. For example, introducing new disulfide bonds or optimizing amino acid packing can rigidify the enzyme structure.[13][19]
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its thermal and operational stability.[10]
-
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Hemicellulase Supplementation on Biomass Conversion.
This table summarizes the impact of adding xylanase and β-xylosidase on the conversion of corn stover pretreated by two different methods: Ammonia Fiber Expansion (AFEX) and dilute acid.
| Enzyme Combination | Pretreatment Method | Glucan Conversion (%) | Xylan Conversion (%) |
| Cellulase Only | AFEX | 55 | 60 |
| Cellulase + Xylanase | AFEX | 70 | 75 |
| Cellulase + β-xylosidase | AFEX | 72 | 78 |
| Cellulase + Xylanase + β-xylosidase | AFEX | 82 | 85 |
| Cellulase Only | Dilute Acid | 80 | 82 |
| Cellulase + Xylanase + β-xylosidase | Dilute Acid | 88 | 90 |
Data adapted from studies on enzymatic hydrolysis of pretreated corn stover.[15][16][18] The results demonstrate that supplementing cellulase with both xylanase and β-xylosidase leads to a significant increase in both glucan and xylan conversion, highlighting the synergistic effect and the importance of removing inhibitory products.
Table 2: Kinetic Parameters of Wild-Type vs. Engineered Xylanases.
This table illustrates how protein engineering can alter the catalytic properties and inhibitor tolerance of a GH11 xylanase.
| Enzyme Variant | Substrate | Km (mg/mL) | kcat/Km (mL mg-1 s-1) | Optimal Temp (°C) |
| Wild-Type (Xynst) | Beechwood Xylan | 0.30 | - | 55 |
| Mutant (W6F/Q7H) | Beechwood Xylan | 0.18 | 15483.33 | 65 |
Data from a study on engineering a salt-tolerant GH11 xylanase.[20] The W6F/Q7H mutant shows a lower Km, indicating a higher affinity for the substrate, and a significantly higher optimal temperature, demonstrating successful engineering for improved performance.
Experimental Protocols
Protocol 1: Standard Xylanase Activity Assay (DNS Method)
This protocol is used to quantify the amount of reducing sugars released by xylanase activity.
-
Materials:
-
1% (w/v) Birchwood or Beechwood xylan solution in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 9.0).
-
Purified or crude xylanase enzyme solution, appropriately diluted.
-
3,5-Dinitrosalicylic acid (DNS) reagent.
-
D-xylose standard solutions (for calibration curve).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare the reaction mixture by adding 0.1 mL of the diluted enzyme solution to 0.9 mL of the 1% xylan substrate solution.
-
Incubate the mixture at the enzyme's optimal temperature (e.g., 55°C) for a defined period (e.g., 10 minutes).[20]
-
Stop the reaction by adding 1.5 mL of DNS reagent.
-
Boil the mixture for 10 minutes in a water bath to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with D-xylose.
-
One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.[20]
-
Protocol 2: Evaluating the Impact of β-xylosidase Supplementation
This protocol allows for the direct comparison of hydrolysis efficiency with and without the addition of β-xylosidase.
-
Materials:
-
Pretreated lignocellulosic substrate (e.g., AFEX-treated corn stover).
-
Cellulase enzyme cocktail.
-
Xylanase enzyme.
-
β-xylosidase enzyme.
-
Reaction buffer (e.g., 50 mM citrate buffer, pH 4.8).
-
HPLC system for sugar analysis.
-
-
Procedure:
-
Set up at least two sets of reaction vials. All vials should contain the same concentration of substrate (e.g., 2% w/v solids loading) in buffer.
-
Control Group: To this set, add the cellulase and xylanase enzymes at your desired loading (e.g., 15 mg protein/g glucan for cellulase, and an equivalent protein loading for xylanase).
-
Test Group: To this set, add the same amounts of cellulase and xylanase, and supplement with β-xylosidase (e.g., at a 2:1 protein ratio to xylanase).[18]
-
Incubate all vials at the optimal temperature (e.g., 50°C) with gentle agitation.
-
Take samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Stop the enzymatic reaction in the samples by boiling for 10 minutes.
-
Centrifuge the samples to separate the supernatant.
-
Analyze the supernatant using an HPLC system to quantify the concentrations of glucose, xylose, and this compound.
-
Compare the sugar yields and the concentration of residual this compound between the control and test groups to quantify the benefit of β-xylosidase supplementation.[15]
-
Visualizations
Logical and Workflow Diagrams
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving Hydrolysis Characteristics of Xylanases by Site-Directed Mutagenesis in Binding-Site Subsites from Streptomyces L10608 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Random Mutagenesis of Thermophilic Xylanase for Enhanced Stability and Efficiency Validated through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering mesophilic GH11 xylanase from Cellulomonas flavigena by rational design of N-terminus substitution [frontiersin.org]
- 10. A novel all-in-one strategy for purification and immobilization of β-1,3-xylanase directly from cell lysate as active and recyclable nanobiocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immobilization of xylanase purified from Bacillus pumilus VLK-1 and its application in enrichment of orange and grape juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alleviating product inhibition in cellulase enzyme Cel7A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of xylanase by random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Supplementation with xylanase and β-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supplementation with xylanase and β-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supplementation with xylanase and beta-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. jabonline.in [jabonline.in]
- 20. Molecular Identification and Engineering a Salt-Tolerant GH11 Xylanase for Efficient Xylooligosaccharides Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Xylobiose Fermentation Efficiency in Yeast
Welcome to the technical support center for improving xylobiose fermentation efficiency in yeast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My engineered Saccharomyces cerevisiae strain is not consuming this compound. What are the primary reasons for this?
A1: The inability of an engineered yeast strain to consume this compound typically stems from two main bottlenecks:
-
Inefficient Transport: S. cerevisiae does not naturally possess efficient transporters for this compound. The native hexose transporters (Hxt) have very low affinity for this compound. For efficient uptake, heterologous transporters with high affinity for this compound or xylodextrins must be successfully expressed and localized to the plasma membrane.
-
Lack of Intracellular Hydrolysis: Even if this compound is transported into the cell, it must be hydrolyzed into xylose to enter the metabolic pathways. This requires the expression of an active intracellular β-xylosidase or a β-glucosidase with significant activity towards this compound.
Q2: I am observing high xylitol accumulation and low ethanol yield during this compound fermentation. What is the cause and how can I mitigate it?
A2: High xylitol accumulation is a common issue in yeast engineered with the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. This is primarily due to a cofactor imbalance.[1][2]
-
Cause: XR often prefers NADPH as a cofactor, while XDH exclusively uses NAD+.[1] This disparity leads to an accumulation of NADH and a deficit of NAD+ for the XDH reaction, causing the intermediate xylitol to be secreted from the cell.
-
Mitigation Strategies:
-
Pathway Engineering: Consider using the xylose isomerase (XI) pathway, which directly converts xylose to xylulose, bypassing the redox imbalance.
-
Cofactor Engineering: Modify the cofactor preference of XR and XDH to use the same cofactor pool (e.g., both using NADH or NADPH).
-
Overexpression of Pentose Phosphate Pathway (PPP) Genes: Increasing the flux through the non-oxidative PPP by overexpressing genes like TAL1 and TKL1 can help pull the metabolic flux towards glycolysis.[3]
-
Q3: My yeast strain co-ferments glucose and this compound, but this compound consumption only starts after glucose is depleted. How can I achieve simultaneous consumption?
A3: This phenomenon is known as glucose repression, where the presence of glucose represses the metabolism of other sugars.
-
Cause: Glucose strongly inhibits the uptake of this compound through competitive inhibition of sugar transporters.[4][5] Additionally, glucose can repress the expression of genes involved in alternative sugar metabolism.
-
Solutions:
-
Engineered Transporters: Utilize engineered transporters that have a higher affinity for this compound and are less inhibited by glucose.[4][5]
-
Intracellular Hydrolysis Strategy: Employ a strategy where cellobiose (a disaccharide of glucose) is co-fermented with this compound. Intracellular hydrolysis of cellobiose can minimize the extracellular glucose concentration, thereby reducing the repression of this compound uptake.
-
Fed-batch Fermentation: A fed-batch strategy that maintains a low glucose concentration can also alleviate glucose repression and promote co-consumption of sugars.
-
Q4: What are the key differences between fermenting xylose directly versus fermenting this compound?
A4: The primary difference lies in the initial steps of uptake and conversion to xylose.
-
Xylose Fermentation: Requires efficient xylose transporters to bring xylose into the cell, where it can then enter the XI or XR/XDH pathway.
-
This compound Fermentation: Requires a this compound transporter to internalize the disaccharide, followed by intracellular hydrolysis by a β-xylosidase to produce xylose, which then enters the downstream metabolic pathways. Direct fermentation of this compound can be advantageous in avoiding glucose repression if co-fermented with cellobiose.
Troubleshooting Guides
Issue 1: Slow or No this compound Consumption
| Possible Cause | Suggested Solution |
| Inefficient this compound Transporter | - Verify the expression and correct plasma membrane localization of the heterologous transporter. - Screen for alternative transporters with higher affinity and transport rates for this compound, such as Gxf1, Sut1, or ST16.[6] |
| Low Intracellular β-Xylosidase Activity | - Confirm the expression and activity of the intracellular β-xylosidase. - Consider codon-optimizing the β-xylosidase gene for expression in yeast. - Screen for β-xylosidases with higher specific activity and lower inhibition by xylose. |
| Sub-optimal Fermentation Conditions | - Optimize pH and temperature. For many engineered S. cerevisiae strains, a pH between 5.0 and 5.5 and a temperature of 30-35°C is a good starting point. - Ensure anaerobic conditions are maintained, as oxygen can divert carbon flux away from ethanol production. |
| Presence of Fermentation Inhibitors | - If using lignocellulosic hydrolysate, inhibitors such as furfural, HMF, and acetic acid may be present.[7][8] - Detoxify the hydrolysate or use a robust yeast strain with high inhibitor tolerance. |
Issue 2: Low Ethanol Yield and High Byproduct Formation
| Possible Cause | Suggested Solution |
| Cofactor Imbalance in XR/XDH Pathway | - Switch to a xylose isomerase (XI) based pathway. - Engineer the cofactor specificity of XR and XDH. |
| Sub-optimal Expression of Pentose Phosphate Pathway (PPP) Enzymes | - Overexpress key enzymes of the non-oxidative PPP, such as transketolase (TKL1) and transaldolase (TAL1), to improve the flux from xylulose-5-phosphate to glycolysis.[3] |
| Formation of Acetic Acid and Glycerol | - High levels of these byproducts can indicate cellular stress or redox imbalance. - Optimize fermentation conditions and ensure the strain is healthy. |
| Ethanol Evaporation | - In small-scale fermentations, ensure the setup is properly sealed to prevent ethanol loss. |
Quantitative Data Summary
Table 1: Comparison of Xylose Metabolic Pathways in Engineered S. cerevisiae
| Pathway | Key Enzymes | Advantages | Disadvantages | Typical Ethanol Yield (g/g xylose) |
| Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) | Xylose Reductase, Xylitol Dehydrogenase | Higher productivity in some conditions. | Prone to cofactor imbalance leading to high xylitol formation.[1] | 0.21 - 0.41[1][9] |
| Xylose Isomerase (XI) | Xylose Isomerase | Avoids cofactor imbalance, leading to lower xylitol production and potentially higher ethanol yields.[1] | Can have lower productivity compared to the XR/XDH pathway. | 0.41 - 0.45[1] |
Table 2: Performance of Heterologous this compound/Xylose Transporters in S. cerevisiae
| Transporter | Origin | Substrate(s) | Key Characteristics |
| Gxf1 | Candida intermedia | Xylose | High transport capacity for xylose. |
| Sut1 | Scheffersomyces stipitis | Xylose | Good affinity and transport rate for xylose. |
| ST16 | Trichoderma virens | Xylodextrins (including this compound) | Xylodextrin-specific; transport not inhibited by cellobiose.[6] |
| Gal2 (mutant) | Saccharomyces cerevisiae | Xylose | Engineered mutants show reduced inhibition by glucose.[4] |
Experimental Protocols
Protocol 1: Anaerobic Batch Fermentation of this compound
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YP medium (1% yeast extract, 2% peptone) supplemented with 2% glucose.
-
Incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Use this pre-culture to inoculate a larger volume of YP medium with 2% glucose to an initial OD₆₀₀ of 0.2.
-
Grow until the culture reaches an OD₆₀₀ of 4-6.
-
Harvest the cells by centrifugation (3000 x g, 5 min) and wash twice with sterile water.
-
-
Fermentation Setup:
-
Prepare the fermentation medium: YP medium with the desired concentration of this compound (e.g., 40 g/L). For anaerobic conditions, supplement the medium with ergosterol (10 mg/L) and Tween 80 (420 mg/L).
-
Resuspend the washed cell pellet in the fermentation medium to a high cell density (e.g., an initial OD₆₀₀ of 10).
-
Transfer the cell suspension to a sterile fermentation vessel (e.g., a 125 mL flask with a fermentation lock containing sterile water). Ensure the working volume is appropriate (e.g., 50 mL).
-
Sparge the headspace with nitrogen gas for 15 minutes to ensure anaerobic conditions.
-
-
Fermentation Monitoring:
-
Incubate the fermentation at 30°C with gentle agitation (e.g., 150 rpm).
-
Take samples aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
For each sample, measure the OD₆₀₀ to monitor cell density.
-
Centrifuge the sample to pellet the cells and collect the supernatant for analysis of substrates and products. Store the supernatant at -20°C if not analyzed immediately.
-
Protocol 2: Quantification of Sugars and Ethanol by HPLC
-
Sample Preparation:
-
Thaw the supernatant samples.
-
Filter the samples through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a Refractive Index (RI) detector is typically used for sugar and ethanol analysis.[10]
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H column.
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄, is used as the mobile phase.[10]
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature, for example, 60°C, to improve peak resolution.
-
Injection Volume: Inject 10-20 µL of the filtered sample.
-
Detection: Use an RI detector to quantify this compound, xylose, xylitol, and ethanol.
-
-
Data Analysis:
-
Prepare standard curves for each compound (this compound, xylose, xylitol, ethanol) using known concentrations.
-
Quantify the concentrations of the compounds in the fermentation samples by comparing their peak areas to the standard curves.
-
Calculate the this compound consumption rate, ethanol production rate, and ethanol yield. The theoretical maximum ethanol yield from xylose is 0.51 g/g.
-
Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Metabolic pathway for this compound fermentation in yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced xylose fermentation and ethanol production by engineered Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]
- 4. Engineering of yeast hexose transporters to transport d-xylose without inhibition by d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of yeast hexose transporters to transport D-xylose without inhibition by D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKA regulatory subunit Bcy1 couples growth, lipid metabolism, and fermentation during anaerobic xylose growth in Saccharomyces cerevisiae | PLOS Genetics [journals.plos.org]
- 7. Enhancing xylose-fermentation capacity of engineered Saccharomyces cerevisiae by multistep evolutionary engineering in inhibitor-rich lignocellulose hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing interference in colorimetric assays for xylobiose
Welcome to the technical support center for colorimetric xylobiose assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in colorimetric this compound assays?
A1: Interference can be broadly categorized as follows:
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Endogenous Interference: Substances naturally present in the biological sample. These include other reducing sugars (e.g., glucose, xylose), proteins, lipids (lipemia), hemoglobin from red blood cell lysis (hemolysis), and bilirubin (icterus).[1]
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Exogenous Interference: Substances introduced into the sample during collection or preparation, such as anticoagulants, drugs, or components from previous experimental steps.
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Methodological Issues: Deviations from the assay protocol, such as incorrect buffer pH, temperature fluctuations, improper incubation times, or contaminated reagents, can lead to inaccurate results.[2]
Q2: My sample is hemolyzed. How will this affect my this compound measurement?
A2: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components that can significantly interfere with colorimetric assays.[1] This interference can be:
-
Spectral: Hemoglobin has a strong absorbance at certain wavelengths which can overlap with the absorbance of the chromophore in your assay, leading to falsely elevated readings.[3]
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Chemical: Hemoglobin can interfere with enzymatic reactions, for instance, by decomposing hydrogen peroxide in peroxidase-coupled assays.[4] The release of intracellular enzymes like proteases can also degrade protein reagents.[1]
Q3: Can other sugars in my sample interfere with the this compound measurement?
A3: Yes, this is a common issue, particularly in assays that rely on the reducing properties of sugars or in enzymatic assays where the enzyme may have activity towards other structurally similar sugars. For instance, in assays for D-xylose that use phloroglucinol, the generated furfural is not unique to xylose and other pentoses can interfere.[5] It is crucial to understand the specificity of your assay method.
Q4: What is the "edge effect" and how can I minimize it?
A4: The "edge effect" is often observed in microplate-based assays where the wells on the perimeter of the plate show different results (e.g., higher or lower signal) than the inner wells. This is typically due to more rapid evaporation or temperature fluctuations in the outer wells. To mitigate this, you can fill the outer wells with a blank solution (e.g., water or buffer) and only use the inner wells for your experimental samples.[6]
Q5: How do I know if my reagents have gone bad?
A5: Reagent degradation can lead to high background noise or a complete loss of signal. Always prepare fresh reagents when possible and store them according to the manufacturer's instructions. If you suspect a reagent has degraded, test it using a known positive control or standard. If the expected result is not obtained, the reagent should be replaced.[2]
Troubleshooting Guides
Problem 1: High Background or Falsely Elevated this compound Readings
High background absorbance can mask the true signal from your sample, leading to inaccurate quantification.
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting high background signals.
| Possible Cause | Troubleshooting Steps |
| Reagent Contamination | 1. Prepare fresh reagents and buffers.[2]2. Run a "reagent blank" containing all components except the sample. If the background is still high, one of the reagents is likely contaminated or degraded.3. Test each reagent individually if possible. |
| Sample Matrix Interference | 1. Run a "sample blank" containing the sample and all reagents except the key color-developing reagent or enzyme. A high signal indicates interference from the sample itself.2. For Hemolyzed Samples: If possible, prepare a new, non-hemolyzed sample. If not, dilution may help reduce the interference.[7] See the protocol below for sample dilution.3. For High Protein Samples: Proteins can cause turbidity and non-specific reactions.[2] Implement a protein precipitation and removal step. See the protocol below. |
| Endogenous Enzyme Activity | In enzymatic assays, the sample itself might contain enzymes that react with the substrate or detection reagents.[8]1. Prepare a control reaction with the sample and substrate but without the assay enzyme.2. If activity is detected, the sample may need to be heat-inactivated or treated with an appropriate inhibitor before the assay. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments is a common challenge that can undermine the reliability of your data.[2]
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow for reproducible colorimetric assays.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Ensure all pipettes are properly calibrated.[2]2. Use consistent pipetting technique (e.g., consistent speed, tip immersion depth).3. For viscous samples, consider using positive displacement pipettes. |
| Temperature/Time Variation | 1. Pre-warm all reagents, samples, and plates to the assay temperature before starting the reaction.[6]2. Use a reliable incubator or water bath to maintain a constant temperature.3. Time all incubation steps precisely for all samples. |
| Sample Heterogeneity | 1. Ensure samples are thoroughly mixed before aliquoting.2. If working with cell lysates or tissue homogenates, ensure complete lysis and centrifugation to remove debris. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is effective for removing protein interference from biological samples before analysis.[9]
Materials:
-
Microcentrifuge tubes
-
Acetonitrile (ACN), ice-cold
-
Sample (e.g., serum, plasma)
-
Microcentrifuge
-
Pipettes and tips
Methodology:
-
Add Solvent: In a microcentrifuge tube, add 2 volumes of ice-cold acetonitrile. For example, for every 100 µL of sample, add 200 µL of ACN.
-
Add Sample: Add 1 volume of your sample to the tube containing ACN.
-
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. The precipitated proteins will form a pellet at the bottom of the tube.
-
Collect Supernatant: Carefully collect the supernatant, which contains the this compound and other small molecules, without disturbing the protein pellet.
-
Analysis: Use the supernatant in your colorimetric assay. Remember to account for the 3x dilution factor in your final calculations.
Protocol 2: Dilution Integrity Study to Mitigate Interference
This study helps determine if simple dilution can overcome interference from substances like hemoglobin in hemolyzed samples.[7]
Materials:
-
Interfering sample (e.g., hemolyzed serum)
-
Assay buffer
-
Pipettes and tips
-
Microplate or cuvettes
Methodology:
-
Prepare Dilutions: Create a serial dilution of your sample using the assay buffer. Recommended dilutions are 1:2, 1:5, 1:10, and 1:20.
-
Run Assay: Perform the colorimetric this compound assay on the neat (undiluted) sample and each dilution.
-
Calculate Concentrations: Calculate the this compound concentration for each dilution and multiply by the corresponding dilution factor to get the corrected concentration.
-
Analyze Results:
-
If the corrected concentrations from the diluted samples are consistent and lower than the neat sample, interference is likely present and is being mitigated by dilution.
-
The lowest dilution that gives a stable, corrected concentration should be chosen for analyzing all subsequent samples.
-
Data Presentation: Example of a Dilution Integrity Study
The table below shows hypothetical data demonstrating how dilution can overcome interference.
| Dilution Factor | Measured OD | Calculated Conc. (µM) | Corrected Conc. (µM) | % Recovery vs. 1:10 Dilution |
| 1 (Neat) | 0.850 | 170 | 170 | 141.7% |
| 2 | 0.350 | 70 | 140 | 116.7% |
| 5 | 0.132 | 26.4 | 132 | 110.0% |
| 10 | 0.060 | 12.0 | 120 | 100.0% |
| 20 | 0.031 | 6.2 | 124 | 103.3% |
In this example, the corrected concentration stabilizes at the 1:10 and 1:20 dilutions, suggesting that a 1:10 dilution is sufficient to remove the interference.
References
- 1. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. D-Xylose Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. filtrous.com [filtrous.com]
Technical Support Center: Optimization of Xylobiose Extraction from Agricultural Waste
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of xylobiose from agricultural waste.
Frequently Asked Questions (FAQs)
Q1: What are the most common agricultural waste sources for this compound production?
A1: Common agricultural residues rich in xylan, the precursor to this compound, include sugarcane bagasse, corn cobs, wheat straw, rice straw, and oil palm empty fruit bunches.[1][2][3] The choice of biomass can influence the structure and properties of the resulting xylooligosaccharides (XOS), including this compound.[4]
Q2: What are the key steps in the extraction of this compound from agricultural waste?
A2: The typical workflow for this compound extraction involves three main stages:
-
Pretreatment: To break down the complex lignocellulosic structure and make the xylan accessible.
-
Enzymatic Hydrolysis: To selectively break down xylan into xylooligosaccharides, primarily this compound.
-
Purification: To separate this compound from other sugars (like xylose and glucose), lignin degradation products, and other impurities.
Q3: Which pretreatment method is most effective?
A3: The effectiveness of a pretreatment method depends on the specific type of agricultural waste.[5] Alkaline pretreatment, for instance, is often preferred as it effectively removes lignin and enhances the accessibility of xylan for enzymatic hydrolysis, leading to a higher XOS yield compared to acid hydrolysis.[6] Common methods include acid pretreatment, alkaline pretreatment, and steam explosion.[7][8] Combining methods, such as milling with alkaline treatment, can also improve efficiency.[9]
Q4: What enzymes are crucial for maximizing this compound yield?
A4: A combination of enzymes is required for the efficient depolymerization of xylan. The key enzymes are:
-
Endo-1,4-β-xylanases: These enzymes randomly cleave the β-1,4 glycosidic bonds in the xylan backbone to produce shorter xylooligosaccharides, including this compound.[10][11]
-
β-D-xylosidases: These enzymes hydrolyze xylooligosaccharides from the non-reducing end to produce xylose. To maximize this compound yield, the activity of β-xylosidases should be minimized or controlled.[10][11]
Q5: What are the common methods for purifying this compound from the hydrolysate?
A5: Purifying this compound from the complex hydrolysate is a critical step. Common techniques include:
-
Chromatography: Ion exchange and gel filtration chromatography are frequently used.[12]
-
Membrane Filtration: Nanofiltration can be employed to separate this compound from monosaccharides and concentrate the product.[13]
-
Activated Carbon Adsorption: This method can be used for the separation and purification of this compound.[14]
Troubleshooting Guides
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Pretreatment | * Verify Lignin Removal: Incomplete removal of lignin can hinder enzyme access to xylan.[4] Consider optimizing the concentration of the chemical agent (e.g., NaOH), temperature, and reaction time of your pretreatment step.[6] * Particle Size: Ensure the biomass is milled to a small enough particle size to increase the surface area available for pretreatment. |
| Suboptimal Enzymatic Hydrolysis Conditions | * Enzyme Cocktail Composition: The ratio of endo-xylanase to β-xylosidase is critical. High β-xylosidase activity will lead to the conversion of this compound to xylose.[10] Consider using a xylanase preparation with low β-xylosidase activity. * pH and Temperature: Verify that the pH and temperature of the hydrolysis reaction are optimal for the specific xylanase being used.[4] * Enzyme Loading and Incubation Time: Insufficient enzyme concentration or a short incubation time can lead to incomplete hydrolysis. Conversely, prolonged hydrolysis might increase the conversion of this compound to xylose. Optimization of these parameters is recommended.[15] |
| Inhibitors in Hydrolysate | * Presence of Fermentation Inhibitors: Some pretreatment methods, especially at high temperatures, can generate compounds that inhibit enzymatic activity.[7] Consider a detoxification step or choosing a milder pretreatment method. |
Problem 2: Low Purity of this compound (High concentration of other sugars)
| Possible Cause | Troubleshooting Step |
| High β-xylosidase Activity | * As mentioned above, excessive β-xylosidase activity will result in high concentrations of xylose.[11] Use a more selective endo-xylanase or optimize reaction time to favor this compound production. |
| Inefficient Purification | * Chromatography Issues: Check the column packing, flow rate, and elution gradient if using chromatography. The choice of resin is also crucial for good separation.[12] * Membrane Fouling: If using nanofiltration, membrane fouling can reduce separation efficiency. Implement a proper membrane cleaning protocol. * Activated Carbon Saturation: Ensure that the amount of activated carbon is sufficient for the volume of hydrolysate being purified.[14] |
Experimental Protocols
Alkaline Pretreatment of Sugarcane Bagasse
This protocol is based on a method for extracting xylan from sugarcane bagasse.
-
Preparation: Mill the sugarcane bagasse to a particle size of 40-mesh.
-
Alkaline Hydrogen Peroxide Treatment: Prepare a solution of 8% NaOH and 2.48% H2O2.
-
Incubation: Mix the milled sugarcane bagasse with the alkaline peroxide solution at a loading concentration of 10% (w/v).
-
Reaction: Incubate the mixture for 24 hours at 40°C.[12]
-
Washing and Neutralization: After incubation, wash the pretreated biomass with water until the pH is neutral.
-
Drying: Dry the pretreated biomass before proceeding to enzymatic hydrolysis.
Enzymatic Hydrolysis of Xylan
This protocol provides a general guideline for the enzymatic hydrolysis of xylan to produce xylooligosaccharides.
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of the extracted xylan in a 50 mmol L−1 citrate buffer (pH 5.0).
-
Enzyme Addition: Add the xylanase enzyme to the xylan solution. The specific activity and amount will depend on the enzyme used (a typical starting point is 0.1 U of xylanase activity).
-
Incubation: Incubate the reaction mixture at 50°C with agitation (e.g., 1300 rpm in a thermomixer).
-
Sampling: Take aliquots at different time intervals (e.g., 0 to 180 minutes) to monitor the progress of the reaction.
-
Enzyme Deactivation: Stop the reaction in the aliquots by boiling them at 98°C for 5 minutes.[16]
-
Analysis: Analyze the products (this compound, xylotriose, xylose) using methods like HPLC.
Data Presentation
Table 1: this compound Yields from Different Agricultural Wastes and Processes
| Agricultural Waste | Pretreatment | Key Enzymes | This compound Yield/Concentration | Purity | Reference |
| Sugarcane Bagasse | 8% NaOH + 2.48% H2O2 | Recombinant Pichia pastoris xylanase | 64.38 ± 3.47 mg from 100 mg of total sugars | 95.74 ± 1.43% | [12] |
| Empty Fruit Bunch | Alkali Pretreatment | Concentrated XYN10Ks_480 endoxylanase | 41.1% | 90.1% (over xylose) | [13] |
| Sugarcane Bagasse | Alkaline Oxidation | Not specified | 80.16% recovery after purification | 97.29% | [14] |
| Beechwood Xylan | Not specified | β-xylosidase-free xylanase from Thermomyces lanuginosus | 66.46% of total XOS | >90% (w/v) XOS | [17] |
| Corn Cobs | Alkali Pretreatment | Xylanase from T. lanuginosus VAPS-24 | 3.03 mg/ml | Not specified | [15] |
Table 2: Comparison of Xylose Yield from Various Agricultural Wastes after Enzymatic Hydrolysis
| Agricultural Waste | Xylose Yield | Reference |
| Wheat Straw | 63.77% | [3] |
| Rice Straw | 71.76% | [3] |
| Corn Stover | 68.55% | [3] |
| Corncob | 53.81% | [3] |
| Sugarcane Bagasse | 58.58% | [3] |
Visualizations
References
- 1. ijpab.com [ijpab.com]
- 2. french.tsijournals.com [french.tsijournals.com]
- 3. High-level production of xylose from agricultural wastes using GH11 endo-xylanase and GH43 β-xylosidase from Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylooligosaccharides from Biomass Lignocellulose: Properties, Sources and Production Methods [jstage.jst.go.jp]
- 5. Lignocellulosic biomass: Hurdles and challenges in its valorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment methods of lignocellulosic biomass for anaerobic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of key pretreatment processes for biological conversion of lignocellulosic biomass to bioethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biofueljournal.com [biofueljournal.com]
- 10. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Multi-Objective Optimization Through Machine Learning Modeling for Production of Xylooligosaccharides from Alkali-Pretreated Corn-Cob Xylan Via Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.10. Enzymatic Hydrolysis of Xylan [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
strategies to enhance the stability of xylobiose in solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of xylobiose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my this compound solution might be degrading?
A1: this compound in solution is susceptible to three main degradation pathways:
-
Enzymatic Hydrolysis: If your solution is contaminated with enzymes, particularly β-xylosidases, the glycosidic bond of this compound can be cleaved to produce xylose.[1] These enzymes are common in biological samples and microbial contaminants.
-
Chemical Hydrolysis (Acid or Alkaline): The glycosidic bond in this compound is susceptible to hydrolysis under both acidic and alkaline pH conditions, especially when heated.[2] Low pH favors acid-catalyzed hydrolysis, while alkaline conditions can also promote decomposition.
-
Non-Enzymatic Browning (Maillard Reaction): this compound, as a reducing sugar, can react with primary amines (from amino acids, peptides, or buffer components like Tris) to form a complex mixture of products known as melanoidins.[3] This reaction is accelerated by heat and alkaline pH and often results in a yellow or brown discoloration of the solution.[3]
Q2: What is the ideal pH range for storing a this compound stock solution?
A2: For optimal stability, this compound solutions should be maintained in a slightly acidic to neutral pH range (pH 5.0 - 7.0). Strongly acidic (pH < 4) or alkaline (pH > 8) conditions should be avoided, especially at elevated temperatures, to minimize hydrolysis and Maillard reactions.[3][4]
Q3: How should I store my this compound solutions for short-term and long-term use?
A3:
-
Short-Term (days to a week): Store solutions at 2-8°C.
-
Long-Term (weeks to months): For maximum stability, store solutions frozen at -20°C or below. It is advisable to store them in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potential contaminants.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving (steam sterilization at 121°C) is not recommended for this compound solutions. The high temperature, especially in the presence of buffers or other solutes, can significantly accelerate acid/base hydrolysis and the Maillard reaction, leading to degradation and discoloration.[2] Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.
Q5: Are there any common laboratory reagents that are incompatible with this compound?
A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), especially if the solution will be heated, as they can participate in the Maillard reaction.[3] Also, be cautious of strong acids, bases, and oxidizing agents. When working with biological samples, be aware of potential contamination with glycoside hydrolases.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution is turning yellow/brown, especially after heating. | Maillard Reaction: Reaction between this compound and primary amines (e.g., from Tris buffer, amino acids, proteins).[3] | 1. Switch to a non-amine buffer (e.g., phosphate, HEPES, MES).2. Adjust the pH to a neutral or slightly acidic range (pH 6-7).3. Avoid unnecessary heating of the solution.4. If possible, add an inhibitor of the Maillard reaction, such as N-acetylcysteine or aminoguanidine, though their compatibility with your specific experiment must be verified.[5] |
| HPLC analysis shows a decrease in this compound peak and an increase in xylose peak over time. | Enzymatic or Chemical Hydrolysis: The glycosidic bond is being cleaved. | 1. Check for microbial contamination: Plate a sample of the solution on growth media. If contaminated, discard and prepare a fresh, sterile-filtered solution.2. Inhibit enzymatic activity: If working with biological extracts, heat-inactivate the sample (if proteins of interest are stable) or add known β-xylosidase inhibitors. Note that xylose itself is a product inhibitor.[1][6]3. Verify pH: Ensure the solution pH is within the stable range (5.0-7.0). Use a calibrated pH meter.4. Control Temperature: Store solutions at recommended low temperatures. |
| Loss of this compound concentration in a complex biological matrix. | Enzymatic degradation by endogenous glycosidases. | 1. Perform experiments at low temperatures (e.g., on ice) to reduce enzyme activity.2. Minimize incubation times.3. If compatible with the experimental goals, consider deactivating enzymes prior to adding this compound (e.g., through heat treatment or specific inhibitors). |
| Precipitate forms in the solution upon freezing and thawing. | Cryoconcentration and pH shifts: As the solution freezes, solutes can become concentrated in the unfrozen portion, leading to solubility issues or localized pH shifts that cause degradation or precipitation. | 1. Flash-freeze aliquots in liquid nitrogen before transferring to -20°C or -80°C for storage.2. Consider adding a cryoprotectant like glycerol or sorbitol (5-10% v/v) to the solution before freezing.[7][8] This can help maintain a more homogenous frozen state. |
Data Presentation: Factors Influencing this compound Stability
Table 1: Effect of pH and Temperature on Oligosaccharide Stability (Data compiled and interpreted from studies on xylo-oligosaccharides and general oligosaccharide chemistry)
| Condition | Primary Degradation Pathway | Relative Stability | Recommendations |
| Low pH (< 4.0), Ambient Temp. | Acid Hydrolysis | Moderate | Avoid for long-term storage. Use for brief experimental steps only. |
| Low pH (< 4.0), High Temp. (> 50°C) | Accelerated Acid Hydrolysis | Very Low | Avoid. Rapid degradation will occur. |
| Neutral pH (6.0-7.5), Ambient Temp. | Minimal | High | Optimal for routine experimental use. |
| Neutral pH (6.0-7.5), Low Temp. (2-8°C) | Minimal | Very High | Recommended for short-term storage. |
| Alkaline pH (> 8.0), Ambient Temp. | Alkaline Decomposition, Maillard Reaction (if amines present) | Low to Moderate | Use with caution. Buffers like Tris can accelerate browning.[3] |
| Alkaline pH (> 8.0), High Temp. (> 50°C) | Accelerated Alkaline Decomposition & Maillard Reaction | Very Low | Avoid. Significant degradation and browning are likely.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
-
Materials:
-
High-purity this compound powder (≥98%)
-
Nuclease-free, sterile water
-
Sterile 50 mM Sodium Phosphate buffer, pH 6.5
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile, single-use microcentrifuge tubes or cryovials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the sterile 50 mM Sodium Phosphate buffer (pH 6.5) to the desired final concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe tip.
-
Filter the solution directly into sterile, labeled microcentrifuge tubes or cryovials, creating single-use aliquots.
-
For short-term storage (up to 1 week), store the aliquots at 4°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer to a -20°C or -80°C freezer.
-
Protocol 2: A General Method for Assessing this compound Stability by HPLC
-
Objective: To quantify the degradation of this compound into xylose over time under specific stress conditions (e.g., elevated temperature or non-optimal pH).
-
Procedure:
-
Prepare a this compound solution (e.g., 10 mg/mL) in the desired buffer or matrix to be tested.
-
Dispense the solution into multiple sealed vials.
-
Take an initial sample (T=0) and immediately analyze or store it at -80°C.
-
Place the remaining vials under the desired stress condition (e.g., in a 60°C water bath).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial, cool it immediately on ice, and store it at -80°C until analysis.
-
HPLC Analysis:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.
-
Mobile Phase: Typically, degassed ultrapure water.
-
Flow Rate: ~0.6 mL/min.
-
Column Temperature: ~80-85°C.
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare standard curves for both this compound and xylose.
-
Integrate the peak areas for this compound and xylose in each sample.
-
Calculate the concentration of each compound at each time point using the standard curves.
-
Plot the concentration of this compound vs. time to determine the degradation rate.
-
-
Visualizations
Caption: Major degradation pathways for this compound in solution.
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Xylobiose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of xylobiose, a disaccharide with significant applications in the food, pharmaceutical, and biofuel industries, is crucial for quality control, process optimization, and research. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various validated HPLC methods for this compound quantification, presenting experimental data to support the objective comparison of their performance.
Comparison of Validated HPLC Methods for this compound Quantification
Several HPLC-based methods have been developed and validated for the quantification of this compound and other xylo-oligosaccharides (XOS). The most prominent among these are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization, and HPLC with Refractive Index Detection (RID). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| HPAEC-PAD | Separation of anionic carbohydrates at high pH followed by sensitive electrochemical detection. | High sensitivity and selectivity for underivatized carbohydrates.[1][2] | Requires a dedicated ion chromatography system and can be sensitive to mobile phase composition. |
| RP-HPLC with PMP Derivatization and UV Detection | Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to attach a UV-active chromophore, followed by separation on a C18 column.[3][4] | High sensitivity and resolution.[3][4] The use of standard HPLC systems with UV detectors is possible. | Derivatization step adds complexity and potential for variability. |
| HPLC-RID | Separation based on the analyte's refractive index difference from the mobile phase. | Simple, universal detector for carbohydrates. No derivatization is required. | Lower sensitivity compared to HPAEC-PAD and UV detection.[5] Not suitable for gradient elution. |
Quantitative Performance Data
The following table summarizes the key validation parameters for different HPLC methods used in this compound quantification. This data has been compiled from various studies to provide a comparative perspective.
| Parameter | HPAEC-PAD | RP-HPLC-PMP-UV | HPLC-RID (for Xylose) |
| Linearity Range | 0.804 - 8.607 mg/L[1] | Not explicitly stated for this compound alone, but demonstrated for XOS (DP2-8).[3][4] | 11 - 100 µ g/100 µL[6][7] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.999[3][4] | > 0.9986[8] |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L[1] | Not explicitly stated, but method is described as high sensitivity.[3][4] | 0.8 ppm[6][7] |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L[1] | Not explicitly stated. | 2.5 ppm[6][7] |
| Accuracy (Recovery) | 84.29% - 118.19%[1] | Not explicitly stated. | High recovery reported.[6][7] |
| Precision (RSD) | 0.44% - 14.87%[1] | Not explicitly stated. | Low relative standard deviation reported.[6][7] |
Experimental Protocols
Below are detailed methodologies for the key HPLC experiments cited in this guide.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the direct analysis of carbohydrates without derivatization.
-
Instrumentation: A dedicated ion chromatography system, such as a Dionex ICS-3000 or equivalent, equipped with a pulsed amperometric detector.[2]
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, for example, a CarboPac PA200 column (250 mm x 3 mm).[1][2]
-
Mobile Phase: A gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) is commonly employed. A typical gradient might involve varying concentrations of NaOAc in a constant concentration of NaOH.[1][9]
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.[10]
-
Temperature: The column is often maintained at a constant temperature, for instance, 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.
-
Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm syringe filter before injection.
Reversed-Phase HPLC with Pre-column PMP Derivatization and UV Detection
This method involves a chemical derivatization step to enhance the detectability of this compound using a standard UV detector.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Derivatization Reagent: 1-phenyl-3-methyl-5-pyrazolone (PMP).[3][4]
-
Derivatization Procedure:
-
Mix the sample or standard with a solution of PMP in methanol and sodium hydroxide.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the PMP-labeled carbohydrates with an organic solvent (e.g., chloroform) and evaporate the solvent.
-
Reconstitute the dried residue in the mobile phase for injection.
-
-
Column: A C18 reversed-phase column, such as a Kromasil C18 column.[3][4]
-
Mobile Phase: A gradient elution using a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[3][4]
-
Flow Rate: A typical flow rate is around 0.8 - 1.0 mL/min.[3][4]
-
Detection: UV detection at a specific wavelength, typically around 245 nm.[3][4]
HPLC with Refractive Index Detection (HPLC-RID)
This is a more traditional and straightforward method for carbohydrate analysis.
-
Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A column specifically designed for sugar analysis, such as an Aminex HPX-87H or a Eurokat H column.[6][8]
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution like 0.005 M sulfuric acid.[10]
-
Temperature: The column and RI detector are maintained at a constant, elevated temperature (e.g., 60-85°C) to improve resolution and reduce viscosity.[6]
-
Sample Preparation: Samples are diluted in the mobile phase and filtered through a 0.45 µm filter. It is also crucial to de-ash samples containing high salt concentrations to protect the column.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, adhering to regulatory guidelines.
References
- 1. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. Comparison of various organic acids for xylo-oligosaccharide productions in terms of pKa values and combined severity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xylobiose and Fructooligosaccharides as Prebiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Among the most studied prebiotics are xylobiose, a major component of xylooligosaccharides (XOS), and fructooligosaccharides (FOS). Both have demonstrated significant potential in modulating the gut microbiota and promoting host health. This guide provides a comparative study of this compound and FOS, presenting experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers and drug development professionals in their understanding and application of these prebiotics.
Comparative Performance Data
The efficacy of prebiotics is primarily assessed by their ability to modulate the gut microbiota, leading to an increase in beneficial bacteria such as Bifidobacterium and Lactobacillus, and to stimulate the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.
Modulation of Gut Microbiota
Both this compound (XOS) and FOS are well-known for their bifidogenic effects.[1][2] However, some studies suggest that XOS may exert a stronger bifidogenic effect at lower doses compared to FOS.[2]
| Prebiotic | Dosage | Study Type | Key Findings on Gut Microbiota | Reference |
| Xylooligosaccharides (XOS) | 1.4 - 2.8 g/day | Human | Significant increase in Bifidobacterium counts.[3] | [3] |
| 1.2 g/day | Human | Significantly increased fecal counts of Bifidobacterium spp. and Lactobacillus spp., and decreased Clostridium perfringens.[4] | [4] | |
| 60 g/kg diet | Rat | Significantly increased intestinal Bifidobacteria populations, with a greater effect observed compared to FOS.[4][5] | [4][5] | |
| Fructooligosaccharides (FOS) | > 5 g/day | Human (Meta-analysis) | Significant increase in Bifidobacterium spp. counts.[6] | [6] |
| 20 g/day | Human | No significant effect on glucose and lipid metabolism in type 2 diabetics.[7] | [7] | |
| 4 g/kg diet | Piglet | Increased relative abundances of Bacteroidetes, Lactobacillus spp., Prevotella spp., and Bifidobacterium spp..[8] | [8] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which play a crucial role in gut health and host metabolism.
| Prebiotic | Study Type | Key Findings on SCFA Production | Reference |
| Xylooligosaccharides (XOS) | In vivo (Mice on high-fat diet) | Significantly higher cecum levels of acetic, propionic, and butyric acids. The proportion of butyric acid was higher with XOS compared to a mixed fiber diet.[9] | [9] |
| In vivo (Rats) | Increased abundance of SCFA-producing microbes, leading to enhanced SCFA content in the gut.[10] | [10] | |
| In vitro (Faecal fermentation) | Strong production of acetic and lactic acid.[11][12] | [11][12] | |
| Fructooligosaccharides (FOS) | In vitro (Faecal fermentation) | Increased production of total SCFAs, particularly acetate.[13] | [13] |
| In vivo (Piglets) | Increased colonic acetic acid and butyric acid concentrations.[8] | [8] | |
| In vivo (Humans) | Fermented by colonic microflora into short-chain fatty acids.[7] | [7] |
Experimental Protocols
In Vitro Fermentation for Prebiotic Activity Assessment
This protocol is a generalized representation based on methodologies described in the cited literature for assessing the prebiotic potential of this compound and FOS.[14][15]
Objective: To evaluate the selective fermentation of this compound and FOS by specific probiotic strains or mixed fecal microbiota and to quantify the production of short-chain fatty acids.
Materials:
-
Prebiotic substrates: this compound (or XOS) and FOS
-
Probiotic strains (e.g., Lactobacillus spp., Bifidobacterium spp.) or fresh fecal samples from healthy donors
-
Basal fermentation medium (e.g., MRS broth for lactobacilli, supplemented with the prebiotic as the sole carbon source)
-
Anaerobic chamber or system
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
High-performance liquid chromatograph (HPLC) for oligosaccharide utilization analysis
Procedure:
-
Medium Preparation: Prepare the basal medium and dispense into anaerobic culture tubes. Add the prebiotic substrate (this compound or FOS) at a defined concentration (e.g., 1-2% w/v). Glucose can be used as a positive control for bacterial growth, and a medium without a carbohydrate source as a negative control.
-
Inoculation:
-
Pure Culture: Inoculate the medium with a standardized suspension of the probiotic strain.
-
Fecal Slurry: Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer. Inoculate the fermentation medium with the fecal slurry.
-
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: At different time points (e.g., 0, 12, 24, 48 hours), collect samples for analysis.
-
Analysis:
-
Bacterial Growth: Measure the optical density (OD) at 600 nm or perform plate counts to determine bacterial growth.
-
pH Measurement: Measure the pH of the fermentation broth. A decrease in pH indicates the production of acidic metabolites.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze the SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC).
-
Oligosaccharide Utilization: Analyze the supernatant using HPLC to determine the consumption of the prebiotic substrate over time.
-
Animal Study for Evaluating In Vivo Prebiotic Effects
This protocol is a generalized representation based on methodologies described in the cited animal studies.[4][16]
Objective: To investigate the in vivo effects of dietary supplementation with this compound and FOS on gut microbiota composition, SCFA production, and physiological parameters in a rodent model.
Materials:
-
Laboratory animals (e.g., Wistar rats or C57BL/6J mice)
-
Standard chow diet (control)
-
Experimental diets supplemented with this compound (or XOS) and FOS at specific concentrations.
-
Metabolic cages for sample collection.
-
Equipment for microbial DNA extraction and 16S rRNA gene sequencing.
-
Gas chromatograph (GC) for SCFA analysis.
Procedure:
-
Acclimatization: House the animals in a controlled environment and provide them with a standard chow diet and water ad libitum for an acclimatization period (e.g., 1 week).
-
Dietary Intervention: Randomly assign the animals to different dietary groups: control, this compound-supplemented, and FOS-supplemented. Feed the animals their respective diets for a defined period (e.g., 4-8 weeks).
-
Sample Collection:
-
Fecal Samples: Collect fresh fecal samples at regular intervals to monitor changes in the gut microbiota.
-
Cecal Contents: At the end of the study, euthanize the animals and collect cecal contents for microbiota and SCFA analysis.
-
Blood Samples: Collect blood samples to analyze metabolic parameters (e.g., glucose, lipids).
-
-
Analysis:
-
Microbiota Analysis: Extract microbial DNA from fecal or cecal samples and perform 16S rRNA gene sequencing to determine the composition and relative abundance of different bacterial taxa.
-
SCFA Analysis: Analyze the SCFA concentrations in the cecal contents using gas chromatography (GC).
-
Physiological Parameters: Analyze blood samples for relevant biomarkers.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of prebiotics like this compound and FOS in the gut.
Caption: Workflow for in vitro fermentation analysis of prebiotics.
Conclusion
Both this compound and fructooligosaccharides are effective prebiotics that can positively modulate the gut microbiota and increase the production of beneficial short-chain fatty acids. The choice between them may depend on the specific application and desired outcome. Evidence suggests that this compound may be more potent in stimulating Bifidobacterium at lower doses.[2] FOS, being more extensively studied, has a larger body of evidence supporting its benefits.[17] Further research, particularly well-controlled human clinical trials directly comparing the two, is necessary to fully elucidate their differential effects and to determine optimal applications for each in promoting human health.
References
- 1. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]
- 2. xylooligosaccharide.com [xylooligosaccharide.com]
- 3. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chronic consumption of short-chain fructooligosaccharides does not affect basal hepatic glucose production or insulin resistance in type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity [frontiersin.org]
- 11. cib.csic.es [cib.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 15. researchgate.net [researchgate.net]
- 16. Beneficial effect of xylo-oligosaccharides and fructo-oligosaccharides in streptozotocin-induced diabetic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Xylobiose Production: Enzymatic vs. Chemical Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Xylobiose, a disaccharide composed of two xylose units, is a prominent prebiotic with significant potential in the pharmaceutical and nutraceutical industries. Its production from xylan-rich lignocellulosic biomass is a key area of research. The two primary methods for this conversion are enzymatic and chemical hydrolysis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Enzymatic vs. Chemical Hydrolysis
| Feature | Enzymatic Hydrolysis | Chemical Hydrolysis |
| Specificity | High: Primarily targets specific glycosidic bonds, leading to higher this compound purity. | Low: Less specific, often resulting in a wider range of oligosaccharides and monosaccharides. |
| Reaction Conditions | Mild: Typically operates at lower temperatures (40-60°C) and near-neutral pH. | Harsh: Often requires high temperatures (120-180°C) and strong acidic or alkaline conditions. |
| Byproduct Formation | Minimal: Lower formation of degradation products like furfural. | Significant: Prone to the formation of undesirable byproducts from sugar degradation. |
| Catalyst | Enzymes (e.g., endo-xylanases, β-xylosidases). | Acids (e.g., sulfuric acid, organic acids) or alkalis. |
| Cost | Enzyme cost can be high, though reusability can mitigate this. | Generally lower catalyst cost, but equipment may need to be corrosion-resistant. |
| Environmental Impact | Generally considered more environmentally friendly due to milder conditions and biodegradable catalysts. | Can generate corrosive and hazardous waste streams. |
| Reaction Time | Can be longer, often requiring several hours to days for optimal yield. | Typically faster, with reaction times ranging from minutes to a few hours. |
Quantitative Comparison of this compound Production
The following tables summarize quantitative data from various studies, offering a direct comparison of yields and reaction parameters for both enzymatic and chemical hydrolysis methods.
Table 1: Enzymatic Hydrolysis for this compound Production
| Enzyme Source | Substrate | Temperature (°C) | Time (h) | This compound (X2) Yield | Total XOS Yield | Reference |
| Fusarium oxysporum | Corncob Xylan | 50 | 12 | 28.7 g/100g xylan | - | [1] |
| Aspergillus foetidus MTCC | Corncob Xylan | 45 | 12 | 1.2 mg/mL | - | [1] |
| Thermomyces lanuginosus VAPS-24 | Sugarcane Bagasse Xylan | 45 | 8 | - | 10.10 mg/mL | [2] |
| Penicillium janthinellum XAF01 | Corncob Xylan | 55 | - | Predominant XOS | - | [3][4] |
| Endo-xylanase from Kitasatospora sp. | Sugarcane Bagasse | 30 | - | Main product | - | [5] |
Table 2: Chemical Hydrolysis for this compound Production
| Catalyst | Substrate | Temperature (°C) | Time (min) | This compound (X2) Yield | Total XOS Yield | Reference |
| Sulfuric Acid | Tobacco Stalk Xylan | - | - | - | 13.0 g/100g xylan | [6] |
| Furoic Acid (1.2%) | Corncob Xylan | 167 | 33 | - | 49.2% | [7][8] |
| Maleic Acid (0.08%) | Xylan | 168 | 15 | - | 50.3% | [9] |
| Acetic Acid (20%) | Waste Xylan | 140 | 20 | Main component | 45.86% | [10] |
| Glutamic Acid (4.5%) | Xylan | 163 | 41 | 8.54 g/L | 40.5% | [11] |
Experimental Protocols
Enzymatic Hydrolysis of Xylan for this compound Production
This protocol is a generalized representation based on common practices in the cited literature.
-
Substrate Preparation: Xylan is extracted from a lignocellulosic source (e.g., corncob, sugarcane bagasse) typically through alkaline extraction. The extracted xylan is then washed and dried.
-
Enzyme Solution Preparation: A specific amount of xylanase enzyme (e.g., from Aspergillus or Trichoderma species) is dissolved in a buffer solution with an optimal pH for the enzyme's activity (typically pH 4.0-6.0).
-
Hydrolysis Reaction: The xylan substrate is suspended in the buffered enzyme solution at a specific concentration (e.g., 1-10% w/v). The reaction mixture is incubated in a shaking water bath at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 8-24 hours).
-
Reaction Termination: The enzymatic reaction is stopped by heat inactivation, typically by boiling the mixture for 5-10 minutes.
-
Product Analysis: The hydrolysate is centrifuged to remove any insoluble residue. The supernatant, containing the xylo-oligosaccharides, is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the this compound and other XOS.
Chemical (Acid) Hydrolysis of Xylan for this compound Production
This protocol outlines a general procedure for acid-catalyzed hydrolysis.
-
Substrate Preparation: As with the enzymatic method, xylan is first extracted from a suitable biomass source.
-
Acidic Solution Preparation: An organic or mineral acid (e.g., sulfuric acid, maleic acid, furoic acid) is diluted to the desired concentration in water.
-
Hydrolysis Reaction: The xylan is mixed with the acidic solution in a reaction vessel. The mixture is then heated to a high temperature (e.g., 120-180°C) for a specific duration (e.g., 15-60 minutes). The reaction is often carried out in a pressurized reactor.
-
Neutralization and Filtration: After the reaction, the mixture is cooled, and the acid is neutralized by adding a base (e.g., calcium carbonate or sodium hydroxide). The resulting precipitate and any solid residues are removed by filtration.
-
Product Analysis: The filtrate, containing the xylo-oligosaccharides and other hydrolysis products, is analyzed by HPLC to determine the concentration of this compound.
Visualizing the Processes
To better understand the workflows and the key distinctions between these two methods, the following diagrams are provided.
Caption: Experimental workflow for enzymatic hydrolysis.
References
- 1. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 2. A Comparative Analysis for the Production of Xylooligosaccharides via Enzymatic Hydrolysis from Sugarcane Bagasse and Coconut Coir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Production of Xylo-Oligosaccharides From Alkali-Solubilized Corncob Bran Using Penicillium janthinellum XAF01 Acidic Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultrasound-Assisted Production of Xylo-Oligosaccharides From Alkali-Solubilized Corncob Bran Using Penicillium janthinellum XAF01 Acidic Xylanase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Selective Production of Xylooligosaccharides by Xylan Hydrolysis Using a Novel Recyclable and Separable Furoic Acid [frontiersin.org]
- 9. Production of Prebiotic Xylooligosaccharides via Dilute Maleic Acid-Mediated Xylan Hydrolysis Using an RSM-Model-Based Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Xylobiose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of xylobiose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This document is intended to assist researchers in selecting the most appropriate method for their specific application based on performance, complexity, and required instrumentation.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key performance metrics for the analysis of this compound using the four discussed techniques. These values are compiled from various studies and should be considered as representative, as actual performance may vary depending on the specific instrumentation, conditions, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD) | Accuracy (Recovery) |
| HPAEC-PAD | 0.064 - 0.111 mg/L[1] | 0.214 - 0.371 mg/L[1] | 0.804 - 8.607 mg/L[1] | 0.44% - 14.87%[1] | 84.29% - 118.19%[1] |
| HPLC-RID | ~0.8 mg/L (estimated for this compound based on xylose data)[2] | ~2.5 mg/L (estimated for this compound based on xylose data)[2] | 11 - 100 mg/L (for xylose)[2] | < 5%[3] | High recovery reported[2] |
| GC-MS | Method-dependent, typically low µg/L to ng/L range after derivatization | Method-dependent, typically low µg/L to ng/L range after derivatization | Wide, dependent on derivatization and instrument | < 10% | 80 - 120% (typical) |
| Enzymatic Assay (Coupled) | ~1 µM (for xylose)[4] | Low µM range (for xylose)[4] | 0.1 - 1.0 µM (for xylose)[4] | < 10% | Good recovery expected |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and laboratory conditions.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gold electrode and a pulsed amperometric detector.
-
Anion-exchange column (e.g., CarboPac™ PA200).
Reagents:
-
Sodium hydroxide (NaOH), eluent grade
-
Sodium acetate (NaOAc), eluent grade
-
High-purity water (18.2 MΩ·cm)
-
This compound standard
Procedure:
-
Eluent Preparation: Prepare eluents by dissolving appropriate amounts of NaOH and NaOAc in high-purity water. Degas the eluents thoroughly.
-
Sample Preparation: Dilute the sample containing this compound to a concentration within the linear range of the method using high-purity water. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: CarboPac™ PA200 (or equivalent)
-
Mobile Phase: A gradient of NaOH and NaOAc. A typical gradient might start with a low concentration of NaOAc in NaOH to elute monosaccharides, followed by an increasing gradient of NaOAc to elute oligosaccharides.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 - 25 µL.
-
-
Detection: Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode. The waveform potentials and durations should be optimized for carbohydrate detection.
-
Quantification: Create a calibration curve by injecting known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the analysis of sugars. It is less sensitive than HPAEC-PAD but is often simpler to operate.
Instrumentation:
-
HPLC system with a refractive index detector.
-
Amino-based or ligand-exchange chromatography column (e.g., Aminex HPX-87 series).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
High-purity water (18.2 MΩ·cm)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Aminex HPX-87P (or equivalent)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Column Temperature: 30 - 85 °C, depending on the column.
-
Injection Volume: 10 - 50 µL.
-
-
Detection: A refractive index detector maintained at a stable temperature.
-
Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations. Determine the this compound concentration in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile this compound amenable to gas chromatography.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for sugar analysis (e.g., DB-5ms).
Reagents:
-
Derivatization reagents (e.g., hydroxylamine hydrochloride, pyridine, acetic anhydride for alditol acetate derivatization; or MSTFA/TMCS for silylation).
-
Internal standard (e.g., myo-inositol).
-
This compound standard.
Procedure:
-
Derivatization:
-
Reduction: Reduce the this compound standard and samples with sodium borohydride to form the corresponding alditol (xylobiitol).
-
Acetylation: Acetylate the alditol with acetic anhydride in the presence of a catalyst (e.g., pyridine or 1-methylimidazole) to form the volatile alditol acetate.
-
Alternatively, perform oximation followed by silylation.
-
-
Sample Preparation: After derivatization, the sample is typically extracted into an organic solvent (e.g., dichloromethane) and concentrated before injection.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent)
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized sugars. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C).
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: An internal standard is used for quantification. A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standard.
Enzymatic Assay (Coupled Assay)
A direct enzymatic assay for this compound is not commonly available. However, a coupled-enzyme assay can be employed where this compound is first hydrolyzed to xylose, which is then quantified using a specific xylose assay.
Instrumentation:
-
Spectrophotometer or microplate reader.
Reagents:
-
β-Xylosidase enzyme to hydrolyze this compound to xylose.
-
Xylose dehydrogenase and NAD⁺ (for xylose quantification).
-
Buffer solutions.
-
This compound standard.
Procedure:
-
Hydrolysis of this compound:
-
Incubate the sample and this compound standards with β-xylosidase in an appropriate buffer at the optimal temperature and pH for the enzyme.
-
Ensure the reaction goes to completion to convert all this compound to xylose.
-
Heat-inactivate the β-xylosidase after the reaction.
-
-
Quantification of Xylose:
-
To the hydrolyzed sample, add a reaction mixture containing xylose dehydrogenase and NAD⁺.
-
Xylose dehydrogenase catalyzes the oxidation of xylose to xylonolactone, with the concomitant reduction of NAD⁺ to NADH.
-
Measure the increase in absorbance at 340 nm, which is directly proportional to the amount of NADH formed and, therefore, the initial amount of xylose.
-
-
Quantification:
-
Prepare a standard curve using the hydrolyzed this compound standards.
-
Determine the this compound concentration in the original sample by relating the absorbance change to the standard curve, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 2 moles of xylose).
-
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for each analytical method.
Caption: HPAEC-PAD workflow for this compound analysis.
Caption: HPLC-RID workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
Caption: Coupled enzymatic assay workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Xylobiose vs. Cellobiose: A Comparative Guide for Glycoside Hydrolase Substrate Selection
For researchers, scientists, and drug development professionals, understanding the nuances of substrate specificity is critical for the accurate characterization and engineering of glycoside hydrolases (GHs). This guide provides an objective comparison of two key disaccharides, xylobiose and cellobiose, as substrates for these enzymes, supported by experimental data and detailed protocols.
Structural and Biological Context
This compound and cellobiose are disaccharides that serve as fundamental repeating units of major plant cell wall polysaccharides, xylan and cellulose, respectively. This compound consists of two xylose units linked by a β-1,4-glycosidic bond, while cellobiose is composed of two glucose units with the same linkage.[1] The enzymatic hydrolysis of these molecules into their constituent monosaccharides, xylose and glucose, is a cornerstone of biofuel production, food processing, and various biotechnological applications.
Performance as Glycoside Hydrolase Substrates: A Data-Driven Comparison
The efficiency with which a glycoside hydrolase cleaves its substrate is paramount. This is quantitatively described by kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
Several studies have characterized the kinetic parameters of various glycoside hydrolases with this compound and cellobiose. The following table summarizes key findings for different enzymes.
| Enzyme Name | Glycoside Hydrolase Family | Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |
| β-xylosidase (Xln-DT) | GH3 | Aspergillus niger | This compound | - | - | - | - | [2] |
| β-xylosidase (Dt-xyl3) | GH3 | Aspergillus niger | This compound | - | - | - | - | [2] |
| AcXbh30A | GH30 | Acetivibrio clariflavus | This compound | 0.116 | 183 | 153 | 1312 | [3][4] |
| β-xylosidase | GH39 | Thermoanaerobacterium sp. | This compound | 3.3 ± 0.7 | - | 2.7 ± 0.4 | 0.82 ± 0.21 | [5] |
| PcBxl3 | GH3 | Phanerochaete chrysosporium | This compound | Higher than TrXyl3A | Faster than TrXyl3A | - | - | [6] |
| TrXyl3A | GH3 | Trichoderma reesei | This compound | Lower than PcBxl3 | Slower than PcBxl3 | - | - | [6] |
| Cellobiohydrolase (Cel7A) | GH7 | Trichoderma reesei | Cellobiose | - | - | - | - | [7] |
| Cellobiase | - | Aspergillus niger | Cellobiose | - | - | - | - | [8] |
| Cellobiohydrolase (PcCel7D) | GH7 | Phanerochaete chrysosporium | o-nitrophenyl-β-D-cellobioside | 3.2 | - | - | - | |
| Cellobiohydrolase (TrCel7A) | GH7 | Trichoderma reesei | o-nitrophenyl-β-D-cellobioside | 0.007 | - | - | - |
Note: A direct comparison of Vmax and kcat values across different studies should be approached with caution due to variations in experimental conditions, enzyme purity, and assay methods. The data clearly indicates that substrate preference is highly dependent on the specific enzyme and its evolutionary origin. For instance, AcXbh30A exhibits a very high affinity and catalytic efficiency for this compound.[3][4] In contrast, a comparative study between PcBxl3 and TrXyl3A revealed that while PcBxl3 degrades xylooligosaccharides faster, TrXyl3A has a lower Km, suggesting a higher affinity for these substrates.[6]
Experimental Protocols for Activity Assays
Accurate determination of glycoside hydrolase activity is fundamental. Below are detailed methodologies for commonly employed assays.
3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugar Quantification
This colorimetric assay is widely used to measure the amount of reducing sugars released upon substrate hydrolysis.[9][10][11]
Principle: The 3,5-dinitrosalicylic acid (DNS) reagent is reduced by the newly formed reducing ends of the monosaccharides (glucose or xylose) in an alkaline solution at high temperatures. This reduction results in the formation of 3-amino-5-nitrosalicylic acid, which has a characteristic absorbance at 540 nm.
Reagents:
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 M NaOH.
-
Bring the final volume to 100 mL with distilled water.
-
-
Substrate Solution: Prepare a stock solution of this compound or cellobiose (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 5.0).
-
Enzyme Solution: Prepare a stock solution of the glycoside hydrolase in the same buffer.
Procedure:
-
Set up a series of reactions in microcentrifuge tubes, each containing the substrate solution and buffer to a final volume of 90 µL.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each tube. Include a no-enzyme control.
-
Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 150 µL of the DNS reagent.
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of glucose or xylose to determine the amount of reducing sugar released.
Enzyme-Coupled Assay for Continuous Monitoring
This assay allows for the real-time measurement of product formation and is particularly useful for determining initial reaction rates.[5]
Principle: The release of the monosaccharide product (e.g., xylose) is coupled to a series of enzymatic reactions that ultimately lead to the oxidation or reduction of a chromogenic or fluorogenic substrate. For β-xylosidase activity, the released xylose can be detected using a xylose dehydrogenase that reduces NAD+ to NADH, which can be monitored at 340 nm.
Reagents:
-
Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.
-
Substrate Solution: this compound or cellobiose in assay buffer.
-
Coupling Enzymes: e.g., Xylose dehydrogenase.
-
Co-substrate: NAD+.
-
Enzyme Solution: The glycoside hydrolase to be tested.
Procedure:
-
In a microplate well or a cuvette, mix the assay buffer, substrate solution, coupling enzymes, and NAD+.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the glycoside hydrolase solution.
-
Immediately start monitoring the change in absorbance at 340 nm over time using a plate reader or spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Visualizing the Enzymatic Process and Metabolic Fates
To better understand the processes involved, the following diagrams illustrate the enzymatic hydrolysis and subsequent metabolic pathways of the resulting monosaccharides.
Caption: Enzymatic breakdown of this compound and cellobiose.
The monosaccharide products of these reactions, xylose and glucose, are channeled into distinct metabolic pathways.
Caption: Metabolic fates of xylose and glucose.
Prokaryotes typically utilize an isomerase pathway for xylose catabolism, while eukaryotes employ an oxido-reductase pathway.[12] Both pathways converge at the formation of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[12] Glucose, on the other hand, is primarily metabolized through glycolysis.
Conclusion
The choice between this compound and cellobiose as a substrate for glycoside hydrolase studies is contingent upon the specific enzyme and the research objectives. While structurally similar, their recognition and cleavage by GHs can differ significantly, as evidenced by the available kinetic data. For researchers aiming to characterize xylanolytic enzymes, this compound and its derivatives are the substrates of choice. Conversely, cellulase and β-glucosidase activity is best assessed using cellobiose. The provided experimental protocols offer robust methods for quantifying enzymatic activity, and the pathway diagrams contextualize the biological significance of these hydrolysis reactions. A thorough understanding of these factors will empower researchers to design more precise experiments and accelerate the development of novel enzymatic solutions.
References
- 1. lndcollege.co.in [lndcollege.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A New Subfamily of Glycoside Hydrolase Family 30 with Strict Xylobiohydrolase Function [frontiersin.org]
- 4. A New Subfamily of Glycoside Hydrolase Family 30 with Strict Xylobiohydrolase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of glycoside hydrolase family 3 β-xylosidases from basidiomycetes and ascomycetes reveals evolutionarily distinct xylan degradation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of cellobiose hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3, 5-Dinitrosalicylic Acid Assay [kth.diva-portal.org]
- 10. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xylose metabolism - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Fermentation of Xylobiose and Inulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro fermentation performance of two prominent prebiotics, xylobiose (a major component of xylooligosaccharides or XOS) and inulin. The information presented is based on experimental data from scientific literature, offering insights into their differential effects on gut microbiota, short-chain fatty acid (SCFA) production, and gas formation. Detailed experimental protocols are provided to aid in the replication and further investigation of these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a comparative in vitro fermentation study of this compound (represented by XOS) and inulin. These results highlight the distinct fermentation profiles of the two prebiotics over a 24-hour period.
Table 1: Short-Chain Fatty Acid (SCFA) Production (μmol/mL)
| Time Point | Substrate | Acetate | Propionate | Butyrate |
| 12 hours | This compound (XOS) | Significantly Higher than Inulin | Lower than Inulin | Similar to Inulin |
| Inulin | Lower than XOS | Higher than XOS | Similar to XOS | |
| 24 hours | This compound (XOS) | Significantly Higher than Inulin | Lower than Inulin | Similar to Inulin |
| Inulin | Lower than XOS | Higher than XOS | Similar to Inulin |
Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]
Table 2: Total Gas Production (mL)
| Time Point | Substrate | Total Gas Production |
| 12 hours | This compound (XOS) | Lower than Inulin |
| Inulin | Significantly Higher than XOS | |
| 24 hours | This compound (XOS) | Lower than Inulin |
| Inulin | Significantly Higher than XOS |
Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]
Table 3: Changes in Bacterial Abundance (Operational Taxonomic Units - OTUs)
| Time Point | Substrate | Bifidobacterium | Collinsella |
| 24 hours | This compound (XOS) | Significant Increase | No Significant Change |
| Inulin | No Significant Change | Significant Increase |
Source: Adapted from a study comparing various prebiotic fibers.[1][2][3]
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the in vitro fermentation of prebiotics.
Fecal Slurry Preparation
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months prior to donation.
-
Homogenization: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal samples in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Filtration: The slurry is then filtered through multiple layers of sterile cheesecloth to remove large particulate matter.
-
Standardization: The filtered slurry can be pooled from multiple donors to create a standardized inoculum, which helps to reduce inter-individual variability.[4][5][6]
In Vitro Fermentation Model
A batch culture fermentation system is typically used to simulate the conditions of the human colon.
-
Vessels: Serum bottles or similar anaerobic vessels are used for the fermentation.
-
Medium: A basal fermentation medium containing nutrients such as peptone, yeast extract, and minerals is prepared and sterilized. The medium is reduced to create an anaerobic environment before the addition of the fecal slurry.
-
Substrates: this compound (or XOS) and inulin are added to the fermentation vessels at a concentration of 1% (w/v). A control with no added substrate is also included.
-
Inoculation: The prepared fecal slurry is added to each vessel to achieve a final concentration of 1% (v/v).
-
Incubation: The vessels are incubated anaerobically at 37°C for up to 48 hours. Samples are collected at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.
Short-Chain Fatty Acid (SCFA) Analysis
The concentrations of acetate, propionate, and butyrate are determined using gas chromatography (GC).[7][8][9]
-
Sample Preparation: Fermentation samples are centrifuged to pellet bacterial cells and debris. The supernatant is collected and acidified.
-
Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent such as diethyl ether.
-
Analysis: The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID). The concentrations are quantified by comparing the peak areas to those of known standards.[7][8][9]
Gut Microbiota Analysis
Changes in the composition of the gut microbiota are assessed using 16S rRNA gene sequencing.[10][11][12]
-
DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using a commercially available DNA extraction kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Sequencing: The amplified PCR products are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to identify and quantify the bacterial taxa present in each sample.[10][11][12]
Mandatory Visualization
Signaling Pathways of Fermentation Products
The primary fermentation products of both this compound and inulin are the short-chain fatty acids: acetate, propionate, and butyrate. These SCFAs exert their physiological effects through various signaling pathways.
References
- 1. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of a standardised faecal slurry for ex-vivo microbiota studies which reduces inter-individual donor bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbiome 16S rRNA Gene Sequencing Analysis [bio-protocol.org]
- 12. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different xylanases for maximizing xylobiose yield
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of xylobiose, a disaccharide with significant prebiotic properties, is a field of growing interest. The selection of an appropriate xylanase is paramount to maximizing the yield and purity of this compound from xylan-rich biomass. This guide provides a comparative analysis of various xylanases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific application.
Comparative Performance of Xylanases
The efficiency and product specificity of xylanases are highly dependent on their source organism and their classification within the Glycoside Hydrolase (GH) families. Enzymes from families GH10 and GH11 are most commonly studied for xylan degradation, but they exhibit different catalytic mechanisms and product profiles.[1] GH10 xylanases generally have a broader substrate specificity, while GH11 xylanases are often more specific for unsubstituted xylan regions, which can be advantageous for producing specific xylooligosaccharides (XOS).[1][2]
The following table summarizes the key performance characteristics of several xylanases that have demonstrated high potential for this compound production.
| Xylanase (Source Organism) | GH Family | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Substrate | This compound (X2) Yield | Reference |
| XYNBM4 (Streptomyces megasporus) | Not specified | 6.0 | 57 | 350.7 | Corncob Xylan | 90.8% | [3] |
| Birchwood Xylan | 76.9% | [3] | |||||
| XynST7 (Streptomyces sp. T7) | GH10 | 6.0 | 60 | 678.1 (Vmax) | Corncob Xylan | Major product was X2 & X3 | [4] |
| TXyn11A (Trichoderma sp.) | GH11 | 5.0 | 55 | 1250 (Vmax, µmol/mg·min) | Beechwood Xylan | X2 was the main product | [5][6] |
| XylB (Aspergillus niger) | GH11 | 6.0 | 45 | 3852 | Beechwood Xylan | X2 was the major product | |
| Taxy11 (Trichoderma reesei) | GH11 | Not specified | Not specified | Not specified | Corncob Xylan | 50.44% (within 0.5 h) | |
| XynCvir (S. viridodiastaticus) | Not specified | Not specified | Not specified | 270.3 (Vmax) | Beechwood Xylan | Ultimately converts xylan to X2 |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate comparison of enzyme performance. Below are protocols for key experiments cited in the analysis.
1. Xylanase Activity Assay (DNS Method)
This method quantifies the amount of reducing sugars released from xylan by the enzyme's action. One unit of xylanase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar (measured as xylose equivalents) per minute under the specified assay conditions.[7]
-
Reagents:
-
1% (w/v) Birchwood or other suitable xylan, solubilized in assay buffer.[7]
-
50 mM Sodium Citrate or Acetate Buffer (pH adjusted to the enzyme's optimum).[1]
-
3,5-Dinitrosalicylic Acid (DNS) Reagent.[7]
-
Xylose standard solutions (0-500 µg) for calibration curve.[7]
-
Enzyme solution, appropriately diluted in buffer.
-
-
Procedure:
-
Pre-warm all solutions to the optimal reaction temperature (e.g., 50°C).
-
In a test tube, combine 900 µL of the 1% xylan substrate solution with 100 µL of the diluted enzyme solution.[7]
-
Incubate the reaction mixture at the optimal temperature for a precise duration (e.g., 5-10 minutes).[7][8]
-
Stop the reaction by adding 1.5 mL of DNS reagent.[7]
-
Boil the mixture for 5 minutes in a water bath to allow for color development.[7]
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.[7]
-
Prepare a blank by adding the DNS reagent before the enzyme solution.
-
Determine the amount of reducing sugar released by comparing the absorbance to the xylose standard curve.
-
2. Analysis of Hydrolysis Products by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the specific xylooligosaccharides (XOS) produced during enzymatic hydrolysis.
-
Sample Preparation:
-
Perform a larger-scale enzymatic hydrolysis reaction under optimal conditions for an extended period (e.g., 8-24 hours).
-
Terminate the reaction, often by boiling the sample for 10 minutes to denature the enzyme.
-
Centrifuge the sample to pellet any insoluble substrate.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC System and Conditions (Example):
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is commonly used.
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM) or deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector: Refractive Index (RI) detector.
-
Standards: Inject known concentrations of xylose (X1), this compound (X2), xylotriose (X3), etc., to determine their retention times and create calibration curves for quantification.[9]
-
Analysis: Compare the retention times of peaks in the sample chromatogram to those of the standards to identify the products.[9] Quantify the concentration of each product using the corresponding standard's calibration curve.
-
Visualizing the Selection Process
The logical workflow for selecting an optimal xylanase can be visualized as a multi-step process, from initial characterization to final comparative analysis.
Caption: Experimental workflow for comparative analysis and selection of xylanases.
Discussion and Conclusion
The data clearly indicate that xylanases with a high specificity for producing this compound are found across different microbial sources and GH families.
-
High-Yield Candidates: The xylanase XYNBM4 from Streptomyces megasporus is a standout candidate, achieving a remarkable 90.8% this compound yield from corncob xylan with no detectable xylose formation.[3] This suggests it is a true endo-xylanase with a product profile highly suited for pure this compound production. Similarly, the GH11 xylanase from Aspergillus niger (XylB) shows exceptionally high specific activity, making it a powerful catalyst for xylan degradation.[10]
-
Influence of Substrate: The type of xylan substrate significantly impacts the product profile. For instance, the TXyn11A enzyme produced primarily this compound from beechwood xylan but a mix of this compound and xylotriose from sugarcane bagasse xylan.[5] This highlights the necessity of testing candidate enzymes on the specific biomass relevant to the intended application.
-
GH Family Considerations: While both GH10 and GH11 families contain enzymes capable of producing this compound, GH11 xylanases are often noted for their ability to release this compound as a principal product.[6][11] However, GH10 enzymes like XynST7 can also be effective, yielding a mixture of valuable short-chain XOS like this compound and xylotriose.[4]
References
- 1. Synergistic mechanism of GH11 xylanases with different action modes from Aspergillus niger An76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial xylanases: biology to biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new xylanase from Streptomyces megasporus DSM 41476 with high yield of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification and characterization of an endo-xylanase from Trichoderma sp., with this compound as the main product from xylan hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Purification, and Characterization of Xylanase Produced by a New Species of Bacillus in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid development of xylanase assay conditions using Taguchi methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis for the Production of Xylooligosaccharides via Enzymatic Hydrolysis from Sugarcane Bagasse and Coconut Coir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of xylanase GH11 isolated from <i>Aspergillus niger</i> BCC14405 (XylB) and its application in xylooligosaccharide production - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
assessing the fermentation efficiency of xylobiose compared to xylose
A Comparative Guide for Researchers and Biofuel Developers
The efficient conversion of lignocellulosic biomass into biofuels and biochemicals is a cornerstone of the bio-based economy. Xylose, the second most abundant sugar in lignocellulose, presents a significant opportunity, yet its fermentation by the industrial workhorse Saccharomyces cerevisiae requires extensive genetic engineering. Emerging research suggests that utilizing xylobiose, a disaccharide of xylose, may offer advantages over the direct fermentation of xylose. This guide provides an objective comparison of the fermentation efficiency of this compound and xylose, supported by available experimental data, to inform research and development in the field.
Metabolic Pathways: A Tale of Two Sugars
The fermentation of both xylose and this compound in S. cerevisiae necessitates the introduction of heterologous genes to create functional metabolic pathways.
Xylose Metabolism: Wild-type S. cerevisiae cannot naturally ferment xylose.[1] To enable xylose utilization, two primary metabolic pathways have been engineered into this yeast:
-
Oxidoreductase Pathway: This pathway, native to xylose-fermenting yeasts like Scheffersomyces stipitis, involves two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH).[2] XR reduces xylose to xylitol, and XDH then oxidizes xylitol to xylulose. A critical challenge with this pathway is the different cofactor preferences of XR (NADPH) and XDH (NAD+), which can lead to a redox imbalance and the accumulation of the byproduct xylitol, reducing the final ethanol yield.[2][3]
-
Isomerase Pathway: This pathway utilizes a xylose isomerase (XI) to directly convert xylose to xylulose in a single step, thus avoiding the cofactor imbalance issue.[4] While potentially offering higher theoretical ethanol yields, the performance of XI-engineered strains can be limited by factors such as enzyme activity and inhibition.[5]
In both pathways, the resulting xylulose is phosphorylated to xylulose-5-phosphate by the endogenous xylulokinase (Xks1) and then enters the pentose phosphate pathway (PPP) for conversion to ethanol.[1][4]
References
- 1. Ethanol production from xylose in engineered Saccharomyces cerevisiae strains: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of xylose fermentation by two high-performance engineered strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xylobiose: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of xylobiose, tailored for researchers, scientists, and drug development professionals. Due to conflicting hazard classifications in available Safety Data Sheets (SDS), a cautious approach is strongly recommended.
Hazard Assessment and Conflicting Information
A review of supplier safety data reveals conflicting information regarding the hazards of this compound. This discrepancy is critical for determining the correct disposal pathway.
-
One supplier classifies this compound as hazardous, citing it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1]
-
Other suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS), suggesting it poses no particular risk if handled with good laboratory practice.[2][3]
Recommendation: In light of this conflicting information, and in line with standard laboratory safety principles, it is prudent to treat this compound waste as hazardous unless you can confirm its non-hazardous status with your specific supplier's SDS and your institution's Environmental Health and Safety (EHS) office. [4]
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, especially during waste consolidation and disposal procedures, the following personal protective equipment should be used as a precautionary measure.[1]
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents potential skin irritation. |
| Body Protection | Impervious clothing (standard lab coat) | Protects skin from accidental contact. |
| Respiratory | Use in a well-ventilated area. A suitable respirator may be necessary if dust formation is significant. | Prevents potential respiratory tract irritation from airborne particles.[1] |
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.
Step-by-Step Disposal Protocols
Based on the workflow, follow the appropriate procedure below.
This is the most conservative and recommended pathway due to the conflicting hazard data.
-
Waste Collection :
-
Collect all solid and liquid this compound waste in a dedicated, chemically compatible container with a secure, leak-proof lid.[5][6]
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong acids or bases.[5]
-
For aqueous solutions, ensure the container can handle liquids without leaking. The original product container can be ideal if it's in good condition.[5]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Include any other information required by your institution's EHS department.
-
-
Storage :
-
Arranging Disposal :
-
Contact your institution's EHS or equivalent waste management department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this waste via standard trash or sanitary sewer.
-
This protocol should only be followed if your supplier's SDS and local regulations explicitly classify this compound as non-hazardous.
-
For Solid this compound Waste :
-
Ensure the chemical is not radioactive, biologically hazardous, or otherwise classified as hazardous by local regulations.[7]
-
Place the solid this compound in a tightly sealed container to prevent dust.
-
Dispose of the sealed container in the regular laboratory trash. It is good practice to alert maintenance staff if chemicals are in the trash.[7]
-
-
For Aqueous this compound Solutions :
-
Confirm the solution meets the criteria for drain disposal: low toxicity, high water solubility, and a moderate pH (typically between 5.5 and 10.5).[7]
-
Dispose of only small quantities (a few hundred grams or milliliters per day) down a laboratory sink.[7]
-
Flush the drain with at least an equal volume of water to dilute the solution.[8]
-
Never use a storm drain for disposal.[7]
-
Empty Container Disposal
-
If this compound is treated as hazardous , any empty container that held it must be triple-rinsed with a suitable solvent (like water).[4] The rinsate (the rinse water) must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface the label and dispose of the container in the regular trash.[4]
-
If this compound is confirmed to be non-hazardous , the empty container can be disposed of in the regular trash after removing or defacing the label.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Xylobiose
This document provides immediate safety, handling, and disposal protocols for Xylobiose, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Classification Overview
This compound has varying hazard classifications depending on the supplier. To ensure the highest degree of safety, it is prudent to adhere to the more cautious recommendations. One supplier classifies this compound with several hazard statements, while others do not.[1][2][3]
| Hazard Statement | Classification (According to MedchemExpress) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1] |
| Respiratory Tract Irritation | Category 3 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound, particularly in its powder form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to protect against splashes and dust.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder to avoid inhalation of dust particles.[1] |
PPE Selection Workflow
Caption: Logical relationship between potential exposure routes and the corresponding PPE.
Experimental Protocols
Safe Handling and Weighing of this compound Powder
This protocol outlines the steps for safely handling and weighing solid this compound to minimize dust generation and exposure.
Materials:
-
This compound (solid)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Fume hood or ventilated enclosure
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required personal protective equipment, including a respirator, before entering the designated handling area.
-
Ventilation: Perform all handling and weighing of this compound powder inside a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Handling: Gently handle the container of this compound to avoid unsettling the powder.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of this compound to a weighing paper or boat on the analytical balance. Avoid any actions that could create dust clouds.
-
Clean-Up: After weighing, securely close the this compound container. Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemically contaminated waste.
-
Post-Handling: Wash hands thoroughly with soap and water after completing the task and removing PPE.[1]
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to safely clean the affected area.
Materials:
-
Spill kit with absorbent material (e.g., diatomite, universal binders)
-
Sealable waste bags
-
70% Ethanol or other suitable decontaminating solution
-
Full PPE
Procedure:
-
Evacuate and Ventilate: If the spill is large, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on full personal protective equipment, including respiratory protection.[1]
-
Containment: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid solution, surround the spill with absorbent material.
-
Absorption: Carefully absorb the spilled material using a finely-powdered liquid-binding material.[1]
-
Collection: Sweep the absorbed material and place it into a sealable plastic waste bag labeled as hazardous material.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable disinfectant.[1]
-
Disposal: Dispose of the sealed waste bag and any contaminated cleaning materials according to local hazardous waste regulations.
-
Reporting: Report the incident to the laboratory supervisor.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Procedure:
-
Segregation: Do not mix this compound waste with general laboratory waste.
-
Solid Waste: Collect all chemically contaminated solid waste, such as gloves, weighing papers, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal Request: When the waste container is full, submit a request for chemical waste pickup through your institution's environmental health and safety department.
-
Regulatory Compliance: Ensure all disposal practices are in accordance with local, state, and federal regulations.[1]
This compound Handling and Disposal Workflow
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
